Cosalane
Description
Structure
2D Structure
Properties
CAS No. |
154212-56-3 |
|---|---|
Molecular Formula |
C45H60Cl2O6 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30+,32+,35-,36+,37+,44+,45-/m1/s1 |
InChI Key |
VOJOOGPALCATLT-ZFQBPCNVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |
Appearance |
Solid powder |
Other CAS No. |
154212-56-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cosalane NSC 658586 NSC-658586 |
Origin of Product |
United States |
Foundational & Exploratory
The Multi-Pronged Anti-HIV Mechanism of Cosalane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a synthetic compound characterized by a disalicylmethane unit linked to a C-3 cholestane moiety, demonstrating a broad spectrum of anti-HIV activity.[1] Extensive research has elucidated its primary mechanism of action as a viral entry inhibitor, although it also exhibits activity against other key viral enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its antiviral effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Core Mechanism of Action: Inhibition of HIV Entry
This compound's principal anti-HIV activity lies in its ability to disrupt the initial stages of the viral lifecycle: attachment and entry into the host cell.[1][2] This process is a cascade of molecular interactions, primarily involving the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.
Interference with gp120-CD4 Binding
The initial and most critical step in HIV infection is the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells, such as T-helper cells and macrophages. This compound effectively inhibits this interaction.[2] The anionic pharmacophore of this compound is thought to interact with cationic residues on the surface of the CD4 receptor, preventing gp120 from docking.[3] This blockade of the primary attachment site is a crucial component of this compound's antiviral efficacy.
Post-Attachment Inhibition
Beyond preventing the initial gp120-CD4 binding, time-of-addition experiments have indicated that this compound also acts at a post-attachment stage, prior to reverse transcription. This suggests interference with the conformational changes in the viral envelope glycoproteins (gp120 and gp41) that are necessary for the subsequent fusion of the viral and cellular membranes.
Secondary Mechanisms of Action
While viral entry inhibition is its primary strength, this compound also demonstrates inhibitory activity against key viral enzymes involved in replication.
Inhibition of Reverse Transcriptase and Protease
This compound has been shown to inhibit both HIV-1 reverse transcriptase (RT) and protease. Although these activities are considered secondary to its entry-inhibiting function, they contribute to its overall antiviral profile. The ability to target multiple phases of the viral lifecycle is a desirable characteristic for an antiviral agent, as it can potentially reduce the likelihood of drug resistance.
Inhibition of Chemokine Receptors
Interestingly, research has also identified this compound as an antagonist of specific chemokine receptors, which can play a role in both HIV infection and inflammatory responses.
CCR7 and CCR1 Antagonism
This compound has been identified as a validated antagonist of the CC-chemokine receptor 7 (CCR7). Furthermore, this compound and its analogs have been shown to inhibit RANTES-induced migration of human monocytes, suggesting interference with the RANTES/CCR1 interaction. This activity may contribute to its antiviral effects and suggests potential applications in inflammatory conditions.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound and its analogs against various targets.
| Compound | Target | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| This compound | HIV-1 RF | Cytopathic Effect | CEM-SS | 5.1 | >100 | |
| This compound Analog | HIV-1 RF | Cytopathic Effect | CEM-SS | 0.55 | >100 |
| Compound | Target | IC50 (µM) | Reference |
| This compound | CCR7 | 2.43 | |
| This compound | CXCR2 | 0.66 |
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.
HIV-1 gp120-CD4 Binding Inhibition Assay
Objective: To determine the ability of a compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120 from a specific HIV-1 strain
-
96-well ELISA plates
-
Anti-gp120 monoclonal antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Test compound (this compound) at various concentrations
Procedure:
-
Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound sCD4.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Pre-incubate recombinant gp120 with serial dilutions of this compound for 1 hour at 37°C.
-
Add the gp120-Cosalane mixture to the sCD4-coated wells and incubate for 1-2 hours at 37°C.
-
Wash the wells to remove unbound gp120.
-
Add the enzyme-conjugated anti-gp120 antibody and incubate for 1 hour at 37°C.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Cell Fusion Assay
Objective: To assess the ability of a compound to inhibit HIV-1 Env-mediated cell fusion.
Materials:
-
Effector cells: A cell line (e.g., HEK293T) expressing HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene transactivator (e.g., Tat).
-
Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and a reporter gene (e.g., luciferase) under the control of the transactivator-responsive promoter.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound (this compound) at various concentrations.
-
Lysis buffer and luciferase substrate.
Procedure:
-
Seed effector cells in a 96-well plate.
-
After cell attachment, add serial dilutions of this compound to the wells and incubate for a short period.
-
Add target cells to the wells containing the effector cells and the compound.
-
Co-culture the cells for a defined period (e.g., 6-24 hours) to allow for cell fusion.
-
Lyse the cells using a lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of fusion inhibition for each concentration of this compound and determine the IC50 value.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase.
-
A template-primer (e.g., poly(rA)-oligo(dT)).
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP).
-
Reaction buffer.
-
Test compound (this compound) at various concentrations.
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling).
-
Scintillation fluid and counter or a detection system for the non-radioactive label.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or placing on ice).
-
Quantify the amount of newly synthesized DNA. For the radioactive method, this involves precipitating the DNA with TCA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection is based on colorimetric or fluorometric measurements.
-
Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.
Protease Inhibition Assay
Objective: To determine the inhibitory activity of a compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease.
-
A specific peptide substrate for HIV-1 protease that is linked to a reporter system (e.g., a fluorophore and a quencher).
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
A fluorescence plate reader.
Procedure:
-
Add serial dilutions of this compound to the wells of a microplate.
-
Add the HIV-1 protease to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Determine the initial reaction velocity for each concentration of the inhibitor.
-
Calculate the percentage of protease inhibition and determine the IC50 value.
Conclusion
This compound presents a compelling profile as an anti-HIV agent with a multi-targeted mechanism of action. Its primary role as a viral entry inhibitor, targeting the crucial gp120-CD4 interaction and subsequent fusion events, is complemented by its ability to inhibit key viral enzymes and interact with chemokine receptors. This multifaceted approach may offer advantages in overcoming drug resistance. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of this compound and its analogs as potential antiretroviral therapeutics. Further structure-activity relationship studies, building upon the existing knowledge, will be instrumental in optimizing the potency, bioavailability, and overall clinical utility of this class of compounds.
References
Cosalane: A Multifaceted Anti-HIV Agent with a Novel Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Cosalane is a synthetic compound that has demonstrated potent and broad-spectrum activity against the Human Immunodeficiency Virus (HIV). Structurally, it is a derivative of aurintricarboxylic acid, featuring a disalicylmethane unit linked to a cholestane moiety. This unique structure underpins its multifaceted mechanism of action, which distinguishes it from many conventional antiretroviral agents. This compound primarily acts as an early-stage inhibitor of the HIV replication cycle, interfering with the initial steps of viral entry into the host cell. Its activity is not limited to a single target; it has been shown to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor, disrupt post-attachment events, and inhibit key viral enzymes including reverse transcriptase, protease, and integrase. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its quantitative antiviral efficacy, cytotoxicity, and detailed experimental methodologies for its evaluation.
Introduction
The development of novel anti-HIV agents with unique mechanisms of action is crucial to overcome the challenges of drug resistance and to develop more effective and durable treatment regimens. This compound emerged from research efforts to identify compounds that could inhibit the initial stages of HIV infection. Its chemical structure, combining a planar aromatic region with a bulky steroidal group, allows it to interact with multiple targets in the HIV life cycle. Preclinical studies have shown that this compound is active against a wide variety of laboratory and clinical isolates of HIV-1, including strains resistant to other antiretroviral drugs, as well as HIV-2.[1] This whitepaper consolidates the available technical information on this compound, with a focus on its quantitative activity, the experimental protocols used to characterize it, and its proposed mechanisms of action.
Mechanism of Action
This compound's anti-HIV activity is characterized by its ability to inhibit multiple, distinct steps in the viral replication cycle. This multi-target profile is a significant advantage, potentially offering a higher barrier to the development of viral resistance.
The primary mechanism of action of this compound is the inhibition of viral entry.[1][2] Time-of-addition experiments have demonstrated that this compound is most effective when present at the early stages of the viral life cycle, prior to reverse transcription.[1] Its entry-inhibiting properties are twofold:
-
Inhibition of gp120-CD4 Binding: this compound has been shown to interfere with the initial attachment of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of target T-cells.[2] This action prevents the first crucial step of viral entry.
-
Post-Attachment Inhibition: In addition to blocking the initial binding, evidence suggests that this compound also inhibits a subsequent event in the entry process that occurs after the virus has attached to the cell surface but before the viral and cellular membranes fuse.
Beyond its effects on viral entry, this compound has also been demonstrated to inhibit the enzymatic activity of:
-
HIV-1 Reverse Transcriptase (RT): this compound can inhibit the function of this enzyme, which is responsible for transcribing the viral RNA genome into DNA.
-
HIV-1 Protease: This enzyme is critical for the maturation of new viral particles. This compound has been shown to inhibit its activity.
-
HIV-1 Integrase: By inhibiting integrase, this compound can prevent the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.
Furthermore, this compound has been identified as an antagonist of the chemokine receptors CCR7 and CXCR2, although the direct contribution of this activity to its anti-HIV efficacy requires further elucidation.
The multifaceted mechanism of action of this compound is visually summarized in the following signaling pathway diagram.
References
The Chemical Architecture and Synthesis of Cosalane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cosalane is a synthetic compound recognized for its potent antiviral, specifically anti-HIV, and chemokine receptor antagonist activities. Structurally, it is a complex molecule featuring a cholestane scaffold linked to a disalicylmethane moiety. This guide provides a detailed overview of its chemical structure, a comprehensive look at its convergent synthesis, and its mechanisms of action. Quantitative data are presented in tabular format for clarity, and key experimental protocols are detailed. Visualizations of its biological pathways and experimental workflows are provided to facilitate a deeper understanding of its function and application in research and drug development.
Chemical Structure of this compound
This compound is chemically defined as 5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid. Its molecular formula is C45H60Cl2O6, with a molecular weight of 767.86 g/mol .[1] The structure comprises two main components: a hydrophobic steroid nucleus derived from cholestane and a polar, aromatic pharmacophore consisting of a dichlorodisalicylmethane unit. These two parts are connected by a three-carbon linker.[2]
The cholestane portion provides a rigid, lipophilic backbone, which is crucial for its interaction with biological membranes and protein hydrophobic pockets. The dichlorodisalicylmethane moiety, with its two carboxylic acid groups and two hydroxyl groups, is the primary site of interaction with target proteins through electrostatic and hydrogen bonding interactions.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent route, starting from commercially available materials.[2] This approach involves the separate synthesis of the steroidal component and the disalicylmethane pharmacophore, which are then coupled to form the final product.
Experimental Protocols
-
Preparation of the Steroidal Aldehyde: The cholestane starting material is modified at the C-3 position to introduce a three-carbon chain terminating in an aldehyde group. This multi-step process typically involves the protection of other reactive groups on the steroid nucleus, followed by chain elongation and oxidation to the aldehyde.
-
Synthesis of the Dichlorodisalicylmethane Phosphonium Salt: 5-chlorosalicylic acid is used as the starting material to synthesize the dichlorodisalicylmethane unit. This fragment is then converted into a phosphonium salt to prepare it for a Wittig reaction.
-
Wittig Reaction and Deprotection: The steroidal aldehyde and the dichlorodisalicylmethane phosphonium salt are reacted under Wittig conditions to form the carbon-carbon double bond of the linker. Subsequent deprotection of the carboxylic acid and hydroxyl groups yields this compound.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Synthesis Workflow
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize key data points.
Table 1: Anti-HIV Activity of this compound
| Parameter | Virus Strain | Cell Line | Value (µM) | Reference |
| EC50 | HIV-1RF | CEM-SS | 5.1 | [3] |
Table 2: CCR7 Antagonist Activity of this compound
| Ligand | Assay | IC50 (µM) | Reference |
| CCL19 | β-arrestin recruitment | 0.2 | |
| CCL21 | β-arrestin recruitment | 2.7 |
Mechanism of Action
This compound exhibits a multi-pronged mechanism of action, primarily targeting viral entry and chemokine receptor signaling.
Anti-HIV Activity: Inhibition of Viral Entry
This compound's primary anti-HIV mechanism involves the inhibition of the virus's entry into host cells. It achieves this by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[2] This interaction is a critical first step in the HIV infection process. By blocking this binding, this compound effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for the fusion of the viral and cellular membranes.
Chemokine Receptor Antagonism: CCR7 Signaling
This compound has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells. Upon binding of its ligands, CCL19 and CCL21, CCR7 activates downstream signaling pathways, including the MAPK/ERK pathway, leading to chemotaxis. This compound inhibits this signaling, likely by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
References
Cosalane as a Dual Antagonist of CCR7 and CXCR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cosalane, a cholesterol derivative originally developed as an anti-HIV therapeutic, has been identified as a potent antagonist of the chemokine receptors CCR7 and CXCR2.[1][2] This dual antagonism presents a compelling therapeutic potential for a variety of inflammatory diseases, autoimmune disorders, and certain cancers where the migration and activation of immune cells are pathogenic hallmarks. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity on these two key G protein-coupled receptors (GPCRs).
Quantitative Antagonistic Activity of this compound
This compound has demonstrated potent inhibitory activity against both human and murine CCR7, as well as human CXCR2. The half-maximal inhibitory concentration (IC50) values vary depending on the specific receptor, the stimulating ligand, and the experimental assay employed. The following tables summarize the currently available quantitative data.
Table 1: this compound Antagonistic Activity against CCR7
| Target Receptor | Species | Stimulating Ligand | Assay Type | IC50 (µM) | Reference |
| CCR7 | Human | CCL19 | β-arrestin Recruitment | 0.207 | [1][2][3] |
| CCR7 | Murine | CCL19 | β-arrestin Recruitment | 0.193 | |
| CCR7 | Human | CCL21 | β-arrestin Recruitment | 2.66 | |
| CCR7 | Murine | CCL21 | β-arrestin Recruitment | 1.98 | |
| CCR7 | Not Specified | Not Specified | Not Specified | 2.43 |
Table 2: this compound Antagonistic Activity against CXCR2
| Target Receptor | Species | Stimulating Ligand | Assay Type | IC50 (µM) | Reference |
| CXCR2 | Not Specified | Not Specified | Not Specified | 0.66 |
Signaling Pathways and Mechanism of Action
CCR7 and CXCR2 are GPCRs that, upon binding their respective chemokine ligands, trigger a cascade of intracellular signaling events. These pathways ultimately lead to cellular responses such as chemotaxis, activation, and survival. This compound exerts its antagonistic effect by inhibiting these signaling cascades.
CCR7 Signaling Pathway
CCR7 is primarily activated by the chemokines CCL19 and CCL21, leading to the migration of dendritic cells and T cells to secondary lymphoid organs. The signaling cascade involves G-protein activation, leading to downstream effects through pathways such as PI3K/Akt and MAPK/ERK.
CXCR2 Signaling Pathway
CXCR2 is activated by several ELR-motif-containing chemokines, most notably CXCL8 (IL-8), and plays a crucial role in the recruitment of neutrophils to sites of inflammation. Its signaling also proceeds through G-protein coupling, activating pathways like PI3K/Akt and PLC, which are critical for neutrophil chemotaxis and degranulation.
Therapeutic Rationale for Dual Antagonism
The dual antagonism of CCR7 and CXCR2 by this compound offers a multi-pronged approach to modulating immune responses. By blocking CCR7, this compound can inhibit the migration of T cells and dendritic cells to lymph nodes, thereby dampening the initiation of adaptive immune responses. Simultaneously, blocking CXCR2 can prevent the recruitment of neutrophils to sites of inflammation, reducing tissue damage associated with acute and chronic inflammation.
Experimental Protocols
The antagonistic properties of this compound have been characterized using a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
β-Arrestin Recruitment Assay (for CCR7)
This assay was a primary high-throughput screening method to identify CCR7 antagonists. It measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human or murine CCR7 and a β-galactosidase enzyme fragment complementation system.
-
Reagents:
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
Stimulating ligands: Recombinant human or murine CCL19 and CCL21.
-
Test compound: this compound dissolved in DMSO, then diluted in assay medium.
-
Detection reagent: Commercially available β-galactosidase substrate (e.g., PathHunter® detection reagents).
-
-
Protocol:
-
Seed the engineered CHO-K1 cells in 384-well white, solid-bottom assay plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for a specified pre-incubation period (e.g., 15-30 minutes) at 37°C.
-
Add the chemokine agonist (CCL19 or CCL21) at a pre-determined EC80 concentration to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Add the β-galactosidase detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Transwell Chemotaxis Assay
This functional assay directly measures the ability of this compound to inhibit cell migration towards a chemokine gradient.
-
Cell Lines: Human T cell lines (e.g., H9) or primary mouse T cells.
-
Reagents:
-
Chemotaxis medium: RPMI 1640 with 0.5% BSA.
-
Chemokines: Recombinant CCL19 or CCL21.
-
Test compound: this compound.
-
Detection reagent: Calcein-AM or similar cell viability dye.
-
-
Protocol:
-
Harvest cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Add the chemokine solution to the lower wells of a 96-well chemotaxis plate (e.g., with 5 µm pore size polycarbonate membrane).
-
Place the membrane on top of the lower wells.
-
Add 25-50 µL of the pre-incubated cell suspension to the top of the membrane for each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence if using a dye like Calcein-AM, or by direct cell counting using a flow cytometer.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
References
Investigating the Antiviral Spectrum of Cosalane and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cosalane, a synthetic compound characterized by a cholestane or cholesterol moiety linked to a disalicylmethane group, and its analogues have emerged as a promising class of antiviral agents with a broad spectrum of activity. This technical guide provides an in-depth review of the antiviral properties of this compound and its derivatives, focusing on their efficacy against a range of viruses, their multifaceted mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are presented in structured tables for comparative analysis, and key cellular and viral pathways are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction
The ongoing challenge of emerging and drug-resistant viral infections necessitates the development of novel antiviral agents with broad-spectrum capabilities. This compound and its analogues have garnered significant attention due to their potent inhibitory effects against various viruses, most notably Human Immunodeficiency Virus (HIV).[1][2] These compounds exhibit a unique multi-target mechanism of action, interfering with several stages of the viral life cycle.[2][3] This guide synthesizes the current knowledge on the antiviral spectrum of this compound and its derivatives, details the experimental protocols for their assessment, and visualizes their complex interactions with viral and cellular components.
Antiviral Spectrum and Potency
This compound and its analogues have demonstrated inhibitory activity against a diverse range of viruses, including retroviruses, herpesviruses, and arenaviruses. The potency of these compounds, often expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), varies depending on the specific analogue, the viral species, and the cell type used in the assay.
Human Immunodeficiency Virus (HIV)
This compound is a potent inhibitor of HIV, effective against a variety of laboratory and clinical isolates of HIV-1, as well as HIV-2.[2] Its analogues have been synthesized and evaluated to improve potency and explore structure-activity relationships (SAR).
Table 1: Anti-HIV Activity of this compound and Analogues
| Compound/Analogue | Virus Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 (various) | Various | Cytopathicity | Potent (specific values vary) | >100 | >100 | |
| Amide-linked analogue | HIV-1RF | CEM-SS | Cytopathicity | Significant activity | Not specified | Not specified | |
| Methylene-linked analogue | HIV-1RF | CEM-SS | Cytopathicity | Significant activity | Not specified | Not specified | |
| Methylene-linked analogue | HIV-2ROD | MT-4 | Cytopathicity | Moderate activity | Not specified | Not specified |
Note: Specific EC₅₀/IC₅₀ values for many analogues are not consistently reported in a centralized manner in the reviewed literature. The table reflects the qualitative descriptions of activity found.
Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV)
The antiviral activity of this compound and its analogues extends to members of the Herpesviridae family.
Table 2: Anti-Herpesvirus Activity of this compound and Analogues
| Compound/Analogue | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | Reference |
| This compound | HSV-1 | Not specified | Not specified | Active | Not specified | Not specified | |
| This compound | HSV-2 | Not specified | Not specified | Active | Not specified | Not specified | |
| This compound | HCMV | Not specified | Not specified | Active | Not specified | Not specified |
Other Viruses
Preliminary studies have suggested that the antiviral spectrum of this compound analogues may also include other viruses.
Table 3: Activity Against Other Viruses
| Compound/Analogue | Virus | Activity Noted | Reference |
| This compound Analogues | Influenza Virus | Potentially useful | Not specified |
| This compound Analogues | Junin Virus | Potentially useful | Not specified |
| This compound Analogues | Tacaribe Virus | Potentially useful | Not specified |
Note: These findings are based on early reports, and detailed quantitative data are not yet available.
Mechanisms of Antiviral Action
The broad antiviral activity of this compound and its analogues stems from their ability to target multiple, often conserved, viral and cellular processes.
Inhibition of Viral Entry
A primary mechanism of action for this compound against HIV is the inhibition of viral entry into the host cell. This is achieved by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target T-cells.
Inhibition of Viral Enzymes
This compound and its analogues have also been shown to inhibit key viral enzymes essential for replication.
-
Reverse Transcriptase (RT): These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket on the enzyme and disrupting its function.
-
Protease and Integrase: Some analogues have demonstrated inhibitory activity against HIV-1 protease and integrase, enzymes crucial for viral maturation and integration into the host genome, respectively.
Modulation of Host Cell Signaling
This compound has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor involved in lymphocyte trafficking and immune responses. By inhibiting CCR7 signaling, this compound may modulate the host immune response to viral infection, although the direct antiviral implications of this activity are still under investigation.
References
- 1. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Cosalane: A Multifaceted Antiviral Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a synthetic compound that has garnered significant interest in the scientific community for its potent and broad-spectrum anti-HIV activity.[1] Discovered in the early 1990s, this cholestane derivative, featuring a disalicylmethane unit, has demonstrated a unique multi-pronged mechanism of action against the human immunodeficiency virus (HIV).[1] Beyond its antiviral properties, subsequent research has unveiled its role as a potent antagonist of the CC-chemokine receptor 7 (CCR7), opening new avenues for its potential therapeutic applications in immunology and oncology.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of this compound and its analogs, presenting key data, experimental methodologies, and a visual representation of its interaction with biological pathways.
Discovery and Synthesis
This compound was first synthesized and reported in 1994 as a novel anti-HIV agent.[1] Its chemical structure consists of a disalicylmethane pharmacophore linked to the C-3 position of a cholestane backbone via a three-carbon linker. The synthesis of this compound is achieved through a convergent route, utilizing commercially available starting materials.
Preclinical Development
Antiviral Activity
This compound has demonstrated potent inhibitory activity against a wide range of HIV-1 and HIV-2 isolates, including laboratory strains, clinical isolates, and drug-resistant variants. Its in vitro therapeutic index is reported to be greater than 100, indicating a favorable safety profile in cell-based assays.
Table 1: In Vitro Anti-HIV Activity of this compound and Analogs
| Compound/Analog | HIV Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound | HIV-1RF | CEM-SS | Data not available | >100 | >100 |
| HIV-1B | MT-4 | Data not available | Data not available | Data not available | |
| HIV-2ROD | MT-4 | Data not available | Data not available | Data not available | |
| Amide-linked analog | HIV-1RF | CEM-SS | 28.6 | >100 | >3.5 |
| HIV-1B | MT-4 | 8.4 | >100 | >11.9 | |
| Methylene-linked analog | HIV-1RF | CEM-SS | Data not available | Data not available | Data not available |
| HIV-1B | MT-4 | Data not available | Data not available | Data not available | |
| HIV-2ROD | MT-4 | Moderately active | Data not available | Data not available |
Note: Comprehensive quantitative data for various HIV strains is not consistently reported in a single source. The table reflects available data from multiple studies.
Mechanism of Action: Anti-HIV
This compound's anti-HIV mechanism is multifaceted, targeting multiple stages of the viral life cycle.
-
Inhibition of Viral Entry: The primary mechanism of action is the inhibition of HIV entry into host cells. This compound interferes with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T-cells. It is also suggested to inhibit a post-attachment event, further preventing viral fusion with the cell membrane.
-
Enzyme Inhibition: this compound has also been shown to inhibit the activity of key viral enzymes, including reverse transcriptase (RT) and protease. Several analogs of this compound have been synthesized that exhibit enhanced inhibitory potency against HIV-1 protease and integrase.
Table 2: Enzyme Inhibitory Activity of this compound Analogs
| Analog | Target Enzyme | IC50 (µM) |
| Analog 1 | HIV-1 Integrase | 2.2 |
| Analog 2 | HIV-1 Integrase | 2.2 |
| Analog 3 | HIV-1 Protease | 0.35 |
| Analog 4 | HIV-1 Protease | 0.39 |
| Analog 5 | HIV-1 Protease | 0.39 |
Source: Cushman et al., 1995
Mechanism of Action: CCR7 Antagonism
In a significant later discovery, this compound was identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). CCR7 and its ligands, CCL19 and CCL21, play a crucial role in immune cell trafficking and have been implicated in various inflammatory diseases and cancer metastasis.
Table 3: CCR7 Antagonist Activity of this compound
| Agonist | IC50 (µM) |
| CCL19 | 0.2 |
| CCL21 | 2.7 |
Source: A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening, 2022
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic studies of this compound have been conducted in rats. These studies revealed that this compound exhibits poor oral bioavailability. Following intravenous administration, it has a long half-life and a large volume of distribution. The primary route of elimination appears to be through fecal excretion, with negligible renal and biliary excretion.
Detailed preclinical toxicology data for this compound is limited in the publicly available literature. General toxicology studies for drug candidates typically involve assessing acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity in various animal models.
Clinical Development Status
A thorough search of clinical trial registries and published literature did not yield any information on clinical trials involving this compound. This suggests that, despite its promising preclinical profile, this compound may not have progressed to human clinical studies. The reasons for this are not publicly documented but could be related to its pharmacokinetic properties, potential for toxicity, or other developmental challenges.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully available in the abstracts of the reviewed literature. However, based on the descriptions provided, the following outlines the general methodologies employed.
Anti-HIV Cytopathic Effect Assay
-
Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
General Protocol:
-
Human T-cell lines susceptible to HIV infection (e.g., CEM-SS or MT-4) are cultured in 96-well plates.
-
The cells are treated with serial dilutions of this compound or its analogs.
-
A standardized amount of HIV-1 or HIV-2 is added to the wells.
-
The plates are incubated for a period of time to allow for viral replication and the development of cytopathic effects (e.g., syncytia formation, cell death).
-
Cell viability is assessed using a colorimetric method (e.g., MTT assay) or by microscopic examination.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50%.
-
Cytotoxicity of the compound is determined in parallel in uninfected cells to calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).
-
HIV-1 Reverse Transcriptase and Protease Inhibition Assays
-
Principle: These are biochemical assays that measure the direct inhibitory effect of a compound on the activity of purified HIV enzymes.
-
General Protocol for RT Inhibition:
-
Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)-oligo(dT)).
-
The reaction mixture includes deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).
-
Serial dilutions of this compound or its analogs are added to the reaction.
-
The reaction is allowed to proceed at an optimal temperature.
-
The amount of incorporated labeled dNTP into the newly synthesized DNA is quantified, typically by precipitation and scintillation counting.
-
The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces enzyme activity by 50%.
-
-
General Protocol for Protease Inhibition:
-
Recombinant HIV-1 protease is incubated with a synthetic peptide substrate that mimics the natural cleavage site of the enzyme.
-
The substrate is often labeled with a fluorophore and a quencher, such that cleavage results in an increase in fluorescence.
-
Serial dilutions of this compound or its analogs are added to the reaction.
-
The rate of substrate cleavage is monitored by measuring the change in fluorescence over time.
-
The IC50 is calculated as the concentration of the compound that inhibits protease activity by 50%.
-
CCR7 Antagonism Assays
-
Radioligand Binding Assay:
-
Principle: This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR7 receptor.
-
General Protocol:
-
Cell membranes expressing CCR7 are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled CCR7 ligand (e.g., [125I]-CCL19).
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified.
-
The IC50 value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
-
-
Calcium Mobilization Assay:
-
Principle: This is a functional assay that measures the ability of a compound to block the intracellular calcium influx induced by CCR7 activation.
-
General Protocol:
-
Cells expressing CCR7 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with various concentrations of this compound.
-
A CCR7 agonist (CCL19 or CCL21) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
The IC50 is calculated as the concentration of this compound that inhibits the agonist-induced calcium response by 50%.
-
-
Signaling Pathways and Experimental Workflows
The multifaceted nature of this compound's activity can be visualized through its interaction with distinct signaling pathways.
Conclusion
This compound represents a fascinating case study in drug discovery, initially developed as a potent anti-HIV agent with a unique, multi-target mechanism of action. Its subsequent identification as a CCR7 antagonist has broadened its potential therapeutic landscape. While the lack of publicly available clinical trial data suggests that its journey to the clinic may have been halted, the extensive preclinical research on this compound and its analogs provides a rich source of information for medicinal chemists and pharmacologists. The structure-activity relationships established for this class of compounds, along with the detailed mechanistic studies, continue to be valuable for the design and development of new antiviral and immunomodulatory agents. Further investigation into the specific reasons for its developmental status could provide important lessons for future drug discovery endeavors.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Inhibitory Effects of Cosalane on HIV-1 Reverse Transcriptase and Protease
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory properties of cosalane, a novel anti-HIV agent, against two critical viral enzymes: reverse transcriptase (RT) and protease. While this compound demonstrates a multi-faceted mechanism of action, with its primary antiviral activity attributed to the inhibition of viral entry, it also exhibits notable inhibitory effects on these key enzymes essential for the HIV-1 replication cycle.[1][2] This document collates available quantitative data, details relevant experimental methodologies, and presents visual workflows to support further research and development in this area.
Overview of this compound's Dual Enzymatic Inhibition
This compound is a unique synthetic compound that has demonstrated a broad spectrum of anti-HIV activity.[2] Its mechanism extends to multiple viral targets, including the inhibition of the binding of the viral envelope protein gp120 to the CD4 receptor on host cells.[1] Beyond this primary function as an entry inhibitor, studies have confirmed that this compound also directly inhibits the enzymatic activities of both HIV-1 reverse transcriptase and protease.[2] This dual enzymatic targeting, in addition to its entry inhibition, underscores its potential as a multifaceted antiretroviral agent.
The following diagram illustrates the dual-target inhibitory action of this compound within the HIV-1 lifecycle.
Inhibition of HIV-1 Reverse Transcriptase
This compound and its related compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication. While the inhibitory effect of this compound on HIV-1 RT has been established, specific IC50 values from direct enzymatic assays are not prominently available in the reviewed literature, which often focuses on its potent viral entry inhibition.
Quantitative Data
Direct enzymatic IC50 values for this compound against purified HIV-1 RT are not well-documented in publicly accessible literature. Research has more frequently reported the 50% effective concentration (EC50) for the inhibition of HIV-1-induced cytopathic effects in cell culture, which reflects the compound's overall antiviral activity, including entry inhibition. For context, a novel this compound analog with an extended polyanionic pharmacophore demonstrated an EC50 of 0.55 µM against the HIV-1RF strain in CEM-SS cells, a significant improvement over this compound's EC50 of 5.1 µM in the same assay.
Experimental Protocol: Non-Radioactive Colorimetric HIV-1 RT Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 RT. This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Nevirapine)
-
Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (dATP, dCTP, dGTP, DIG-dUTP)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control.
-
Reaction Setup: In a 96-well reaction plate, add the reaction buffer, template/primer hybrid, and the dNTP mix.
-
Inhibitor Addition: Add the diluted test compound, positive control, or a vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reverse transcription reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the DIG-labeled DNA.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin, immobilizing the newly synthesized DNA. Incubate to allow for binding.
-
Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.
-
Detection: Add the anti-DIG-POD conjugate and incubate. The antibody will bind to the DIG-labeled DNA.
-
Substrate Addition: After another wash step, add the peroxidase substrate. The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Experimental Workflow: RT Inhibition Assay
The following diagram outlines the workflow for the colorimetric HIV-1 RT inhibition assay.
Inhibition of HIV-1 Protease
HIV-1 protease is an aspartyl protease that is critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. This compound and its analogs have been shown to inhibit this crucial enzyme.
Quantitative Data
While this compound itself is known to inhibit HIV-1 protease, more potent activity has been observed in its analogs. The following table summarizes the 50% inhibitory concentration (IC50) values for several potent this compound analogs against HIV-1 protease.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound Analog 1 | HIV-1 Protease | 0.35 | |
| This compound Analog 2 | HIV-1 Protease | 0.38 | |
| This compound Analog 3 | HIV-1 Protease | 0.39 |
Note: The specific structures of these analogs are detailed in the cited literature.
Experimental Protocol: Fluorimetric HIV-1 Protease Inhibition Assay (FRET)
This protocol describes a common method for measuring HIV-1 protease activity and its inhibition using a Fluorescence Resonance Energy Transfer (FRET) substrate. The substrate is a short peptide containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Ritonavir)
-
Assay Buffer (e.g., MES or sodium citrate, pH 5.5-6.0, with NaCl, glycerol, and DTT)
-
FRET peptide substrate
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the diluted test compound, positive control, or vehicle control.
-
Enzyme Addition: Add the recombinant HIV-1 protease to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the FRET substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) at 37°C. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: Protease Inhibition FRET Assay
The diagram below illustrates the workflow for the FRET-based HIV-1 protease inhibition assay.
Conclusion
This compound presents a compelling profile as an anti-HIV agent due to its multi-target mechanism. While its most potent activity is the inhibition of viral entry, its documented inhibitory effects on both reverse transcriptase and protease contribute to its overall antiviral efficacy. The development of this compound analogs has demonstrated the potential to significantly enhance the inhibition of HIV-1 protease. Further investigation into the specific interactions of this compound with the active sites of these enzymes and the optimization of its structure to improve enzymatic inhibition could lead to the development of next-generation antiretroviral drugs with a reduced likelihood of developing resistance. The protocols and data presented herein provide a foundational guide for researchers pursuing these advancements.
References
Understanding the structure-activity relationship (SAR) of Cosalane derivatives.
For Researchers, Scientists, and Drug Development Professionals
Cosalane and its derivatives represent a unique class of molecules with potent biological activities, primarily investigated for their anti-HIV properties and more recently as antagonists of the C-C chemokine receptor 7 (CCR7). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in the rational design of next-generation therapeutics.
Core Structure and Mechanism of Action
This compound is a synthetic compound characterized by a lipophilic steroid moiety (cholestane) linked to a polyanionic pharmacophore, a disalicylmethane unit. This unique structure allows it to interact with multiple biological targets.
Anti-HIV Activity: The primary anti-HIV mechanism of this compound and its analogs involves the inhibition of viral entry.[1] They achieve this by interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells, a critical first step in HIV infection.[1][2] Some derivatives also exhibit activity against HIV reverse transcriptase.[1]
CCR7 Antagonism: this compound has been identified as a potent antagonist of CCR7, a G protein-coupled receptor crucial for lymphocyte migration.[3] By blocking the binding of the natural ligands CCL19 and CCL21 to CCR7, this compound can inhibit chemotaxis and downstream signaling pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for various this compound derivatives, highlighting the impact of structural modifications on their biological activity.
Table 1: Anti-HIV Activity of this compound and its Derivatives
| Compound | Modification | EC50 (µM) vs HIV-1RF in CEM-SS cells | Reference |
| This compound | - | 5.1 | |
| Analog 1 | Extended polyanionic pharmacophore | 0.55 | |
| Amide Analog | Replacement of linker carbons with an amido group | Generally tolerated activity | |
| Amino Analog | Incorporation of an amino moiety in the linker | Abolished activity |
Key SAR Insights for Anti-HIV Activity:
-
Polyanionic Pharmacophore: Extending the polyanionic pharmacophore significantly enhances anti-HIV potency, suggesting that targeting specific cationic residues on the CD4 protein is crucial.
-
Linker Chain: The length and nature of the linker between the steroid and the pharmacophore are critical. While amide incorporation is tolerated, the introduction of a basic amino group completely abolishes activity, indicating the importance of the overall anionic nature of the molecule. The stereochemistry of the substituent at the C-3 position of the steroid also influences antiviral potency.
Table 2: CCR7 Antagonist Activity of this compound
| Compound | Ligand | IC50 (µM) | Cell Line | Reference |
| This compound | CCL19 | 0.207 (human), 0.193 (murine) | CHO-K1 | |
| This compound | CCL21 | 2.66 (human), 1.98 (murine) | CHO-K1 | |
| This compound | - | 2.43 | - |
Key SAR Insights for CCR7 Antagonist Activity:
-
This compound is a more potent antagonist of CCR7 when the receptor is activated by CCL19 compared to CCL21.
-
The activity is comparable between human and murine CCR7, suggesting the binding site is conserved across these species.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the SAR studies of this compound derivatives. For detailed, step-by-step protocols, it is recommended to consult the full-text publications.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs is typically achieved through a convergent route. This involves the separate synthesis of the modified steroidal moiety and the polyanionic pharmacophore, which are then coupled via a suitable linker. Modifications to the linker often involve standard organic chemistry reactions to introduce amide or other functional groups. The synthesis of analogs with extended pharmacophores involves the attachment of additional substituted benzoic acid rings.
General Experimental Workflow for Synthesis:
Synthesis Workflow for this compound Derivatives.
Anti-HIV Activity Assays
The anti-HIV activity of this compound derivatives is primarily assessed by their ability to inhibit the cytopathic effect of the virus in cell culture.
Protocol for Inhibition of HIV-1 Cytopathic Effect:
-
Cell Culture: Human T-cell lines (e.g., CEM-SS) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1RF).
-
Compound Treatment: The infected cells are treated with serial dilutions of the this compound derivatives.
-
Incubation: The cultures are incubated for a period that allows for viral replication and cytopathic effects to become apparent.
-
Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50) is calculated from the dose-response curve.
CCR7 Antagonist Activity Assays
The CCR7 antagonist activity is determined by measuring the inhibition of chemokine-induced cell migration (chemotaxis) or receptor binding.
Protocol for Chemotaxis Assay:
-
Cell Preparation: A cell line expressing CCR7 (e.g., CHO-K1-hCCR7) or primary lymphocytes are used.
-
Transwell System: A Transwell plate with a porous membrane is used. The lower chamber contains the chemokine ligand (CCL19 or CCL21), and the upper chamber contains the cells pre-incubated with the this compound derivative.
-
Incubation: The plate is incubated to allow cell migration towards the chemokine gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified (e.g., by cell counting or fluorescence measurement).
-
Data Analysis: The concentration of the compound that inhibits chemotaxis by 50% (IC50) is determined.
Protocol for CCR7 Competition Binding Assay:
-
Cell Preparation: Cells expressing CCR7 (e.g., U87.CD4.CCR7) are used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the this compound derivative.
-
Labeled Ligand Addition: A fluorescently labeled CCR7 ligand (e.g., Alexa-Fluor647 labeled CCL19) is added.
-
Incubation and Washing: The mixture is incubated, and then the cells are washed to remove unbound ligand.
-
Flow Cytometry: The amount of bound fluorescent ligand is quantified using flow cytometry.
-
Data Analysis: The IC50 value is calculated based on the displacement of the labeled ligand.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound derivatives.
HIV-1 Entry and its Inhibition by this compound
This compound inhibits the initial step of HIV-1 entry by blocking the interaction between the viral gp120 protein and the CD4 receptor on the host cell. This prevents the subsequent conformational changes required for co-receptor binding and membrane fusion.
HIV-1 Entry Pathway and Inhibition by this compound.
CCR7 Signaling Pathway and its Inhibition by this compound
CCR7 is a G protein-coupled receptor that, upon binding to its ligands (CCL19 or CCL21), activates several downstream signaling cascades, including the PI3K/Akt, MAPK, and RhoA pathways, leading to cell survival, chemotaxis, and actin reorganization. This compound acts as an antagonist, blocking the initial ligand-receptor interaction.
CCR7 Signaling Pathway and Inhibition by this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives has been explored primarily in the context of their anti-HIV and CCR7 antagonist activities. Key structural features, such as the nature of the linker and the composition of the polyanionic pharmacophore, have been shown to be critical for biological activity. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers in the field.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a wider range of derivatives to build more comprehensive SAR models.
-
Improving Pharmacokinetics: Modifying the this compound scaffold to enhance its drug-like properties, such as solubility and bioavailability.
-
Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives in other diseases where CCR7 plays a role, such as autoimmune disorders and cancer metastasis.
-
Structural Biology: Obtaining co-crystal structures of this compound derivatives with their targets (gp120/CD4 complex and CCR7) to enable structure-based drug design.
By leveraging the knowledge summarized in this guide, the scientific community can continue to advance the development of this compound-based therapeutics with improved efficacy and safety profiles.
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of this compound analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
The potential therapeutic applications of Cosalane beyond HIV.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cosalane, a synthetic compound initially developed as an anti-HIV agent, is emerging as a molecule with significant therapeutic potential extending beyond its original indication. This technical guide provides an in-depth overview of the current understanding of this compound's diverse biological activities, focusing on its antiviral, anti-inflammatory, and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate further investigation and development of this compound-based therapeutics.
Introduction
This compound is a cholesterol derivative that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV). Its mechanism of action in HIV is multifaceted, involving the inhibition of viral entry by targeting the gp120-CD4 interaction, interference with post-attachment events, and inhibition of key viral enzymes such as reverse transcriptase and protease.[1] However, a growing body of evidence suggests that the therapeutic applications of this compound are not limited to HIV. The molecule's ability to interact with various cellular targets, particularly chemokine receptors, has opened new avenues for its potential use in a range of other diseases. This guide will explore these non-HIV applications, providing a comprehensive resource for the scientific community.
Antiviral Activity Beyond HIV
While extensively studied for its anti-HIV properties, this compound has also been reported to exhibit a broad range of activity against other viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and human cytomegalovirus (HCMV).[2]
Quantitative Antiviral Data
Anti-Inflammatory and Immunomodulatory Potential
A significant area of interest for the therapeutic application of this compound beyond HIV lies in its potent anti-inflammatory and immunomodulatory effects. These activities are primarily mediated through its antagonism of key chemokine receptors, which are crucial regulators of immune cell trafficking and inflammation.
Chemokine Receptor Antagonism
This compound has been identified as a potent antagonist of the chemokine receptors CCR7 and CXCR2.[2] This antagonism disrupts the normal signaling pathways of these receptors, which are involved in various inflammatory and autoimmune conditions.
CCR7 plays a critical role in the migration of dendritic cells and T cells to secondary lymphoid organs, a key process in initiating adaptive immune responses. By blocking CCR7, this compound can potentially mitigate the pathological immune responses seen in conditions like graft-versus-host disease (GVHD).[2]
CXCR2 is predominantly expressed on neutrophils and is involved in their recruitment to sites of inflammation. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases. This compound's ability to antagonize CXCR2 suggests its potential as a therapeutic agent for neutrophil-driven inflammatory conditions.
This compound has also been shown to inhibit the migration of human monocytes induced by RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a chemokine that acts through the CCR1 receptor.[3] This suggests that this compound may interfere with the RANTES/CCR1 interaction, potentially by binding to RANTES itself.
Quantitative Anti-Inflammatory Data
The inhibitory activity of this compound on chemokine receptors has been quantified through various in vitro assays.
| Target | Ligand | Cell Type | Assay | IC50 (µM) | Reference |
| CCR7 | - | - | - | 2.43 | |
| CXCR2 | - | - | - | 0.66 | |
| Human CCR7 | CCL19 | - | - | 0.207 | |
| Murine CCR7 | CCL19 | - | - | 0.193 | |
| Human CCR7 | CCL21 | - | - | 2.66 | |
| Murine CCR7 | CCL21 | - | - | 1.98 |
Signaling Pathways
The antagonism of CCR7 and CXCR2 by this compound interferes with downstream signaling cascades that are crucial for cell migration and activation.
Figure 1: Simplified signaling pathway of this compound's antagonism of CCR7 and CXCR2.
Anticancer Potential
The role of chemokine receptors in cancer progression, including tumor growth, metastasis, and angiogenesis, has led to the investigation of chemokine receptor antagonists as potential anticancer agents. Given this compound's activity against CCR7 and CXCR2, which are implicated in various cancers, it is plausible that this compound may possess anticancer properties. However, there is currently a lack of published data on the cytotoxic effects of this compound on cancer cell lines.
Quantitative Anticancer Data
No IC50 values for this compound against any cancer cell lines have been reported in the available literature. This represents a significant area for future research.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections provide representative methodologies for key assays used to characterize the biological activities of this compound.
CCR7 Antagonist β-Arrestin Recruitment Assay
This assay is used to determine the ability of a compound to block the recruitment of β-arrestin to the CCR7 receptor upon agonist stimulation, a key step in receptor desensitization and signaling.
Principle: This assay often utilizes enzyme fragment complementation (EFC). The CCR7 receptor is tagged with one part of a fragmented enzyme, and β-arrestin is tagged with the complementary part. Upon agonist-induced interaction of CCR7 and β-arrestin, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence). An antagonist will inhibit this interaction and thus reduce the signal.
Representative Protocol:
-
Cell Culture: Use a stable cell line co-expressing a tagged CCR7 receptor and a tagged β-arrestin (e.g., CHO-K1 cells).
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known CCR7 agonist (e.g., CCL19 or CCL21) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a CCR7 antagonist β-arrestin recruitment assay.
CXCR2 Antagonist Assay
A variety of assays can be used to assess CXCR2 antagonism, including ligand binding assays, calcium mobilization assays, and chemotaxis assays.
Principle (Calcium Mobilization Assay): CXCR2 is a G-protein coupled receptor that, upon activation, leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this agonist-induced calcium flux.
Representative Protocol:
-
Cell Loading: Load cells expressing CXCR2 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Add a CXCR2 agonist (e.g., IL-8) and immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium mobilization and calculate the IC50 value.
RANTES/CCR1-Mediated Chemotaxis Inhibition Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: A Boyden chamber or a similar transwell system is used. Cells are placed in the upper chamber, and the chemoattractant (RANTES) is placed in the lower chamber. The two chambers are separated by a microporous membrane. Cells will migrate through the pores towards the chemoattractant. An inhibitor will reduce the number of cells that migrate to the lower chamber.
Representative Protocol:
-
Cell Preparation: Isolate and prepare a suspension of cells that express CCR1 (e.g., human monocytes).
-
Assay Setup: Place the chemoattractant (RANTES) in the lower wells of a chemotaxis plate. Place the cell suspension, pre-incubated with or without varying concentrations of this compound, in the upper inserts with a porous membrane.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-2 hours) at 37°C.
-
Quantification of Migration: Remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane or into the lower well.
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
References
- 1. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of RANTES/CCR1-mediated chemotaxis by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Cosalane with gp120-CD4 Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between Cosalane, a potent anti-HIV agent, and the critical binding event of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor. This compound's primary mechanism of action involves the disruption of this initial stage of HIV-1 entry.[1][2] This document details the quantitative data available on its inhibitory activity, outlines the experimental protocols used to elucidate its mechanism, and visually represents the key pathways and experimental workflows.
Introduction: The Crucial Role of gp120-CD4 Interaction in HIV-1 Entry
The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells, such as T-helper cells and macrophages. This high-affinity interaction triggers a cascade of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further structural rearrangements in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. The initial gp120-CD4 binding is a highly conserved and essential step in the viral life cycle, making it a prime target for antiretroviral drug development.
This compound and its analogues are a class of anti-HIV agents that have demonstrated a broad range of activity against various viral targets.[1] A key mechanism of action for these compounds is the inhibition of viral entry by interfering with the gp120-CD4 binding and subsequent membrane fusion.[1]
Quantitative Analysis of this compound's Inhibitory Activity
While the primary anti-viral activity of this compound is attributed to the inhibition of viral entry, quantitative data specifically measuring the direct inhibition of gp120-CD4 binding is not extensively detailed in publicly available literature. The majority of studies report on the overall anti-HIV-1 activity, typically as EC50 values from cell-based assays measuring the inhibition of viral cytopathic effects.
| Compound | Assay Type | Cell Line | Virus Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| This compound | Cytopathic Effect Inhibition | CEM-SS | HIV-1RF | 5.1 | >100 | >19.6 |
| Polyanionic Analog | Cytopathic Effect Inhibition | CEM-SS | HIV-1RF | 0.55 | Not Reported | Not Reported |
Table 1: Anti-HIV-1 Activity of this compound and a More Potent Analog.[3]
It is important to note that these EC50 values reflect the overall antiviral effect in a cellular context and are not a direct measure of the binding inhibition between gp120 and CD4. However, time-of-addition experiments have indicated that this compound acts early in the viral replication cycle, prior to reverse transcription, which strongly supports the inhibition of viral entry as its primary mechanism.
Experimental Protocols
The following sections describe detailed methodologies for key experiments used to investigate the interaction of compounds like this compound with the gp120-CD4 binding process.
gp120-CD4 Binding Inhibition ELISA
This enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the inhibition of the gp120-CD4 interaction in a cell-free system.
Objective: To determine the concentration at which an inhibitor (e.g., this compound) blocks 50% of the binding between recombinant gp120 and CD4 (IC50).
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120 from a specific HIV-1 strain (e.g., IIIB, BaL)
-
This compound and its analogues
-
96-well ELISA plates
-
Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-gp120 monoclonal antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a primary anti-gp120 antibody and a corresponding secondary HRP-conjugated antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well ELISA plate with sCD4 at a concentration of 1-2 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound sCD4.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and gp120 Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 with the various concentrations of this compound for 1 hour at 37°C.
-
Add the gp120-Cosalane mixtures to the sCD4-coated wells. Include control wells with gp120 alone (no inhibitor) and wells with neither gp120 nor inhibitor (blank).
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound proteins and inhibitor.
-
Antibody Incubation: Add the HRP-conjugated anti-gp120 antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (gp120 without inhibitor) and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the gp120-CD4 interaction and how these are affected by this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant sCD4 or gp120 for immobilization
-
Recombinant gp120 or sCD4 as the analyte
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
Protocol:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize either sCD4 or gp120 to the surface via amine coupling. A typical approach is to immobilize sCD4.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Binding Analysis (gp120-CD4 interaction):
-
Inject a series of concentrations of the analyte (e.g., gp120) over the immobilized ligand (sCD4) at a constant flow rate.
-
Monitor the association phase as the analyte binds to the ligand.
-
Switch to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between cycles with a low pH buffer to remove the bound analyte.
-
-
Inhibition Assay:
-
To test the inhibitory effect of this compound, pre-incubate a constant concentration of the analyte (gp120) with varying concentrations of this compound.
-
Inject these mixtures over the immobilized sCD4 surface and monitor the binding response.
-
Alternatively, this compound can be co-injected with the analyte.
-
-
Data Analysis:
-
The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The reduction in the binding response in the presence of this compound is used to quantify its inhibitory effect.
-
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of cells expressing HIV-1 Env (gp120/gp41) with cells expressing CD4 and the appropriate coreceptor.
Objective: To determine the concentration at which this compound inhibits 50% of Env-mediated cell-cell fusion (IC50).
Materials:
-
Effector cell line: Stably expressing HIV-1 Env (e.g., from a specific viral strain) and a reporter gene like luciferase or β-galactosidase under the control of a viral promoter (e.g., LTR).
-
Target cell line: Expressing CD4 and a coreceptor (CCR5 or CXCR4) and containing a gene for a transcriptional activator (e.g., Tat) that will activate the reporter in the effector cell upon fusion.
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Lysis buffer and substrate for the reporter gene (e.g., luciferase substrate)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells containing the target cells and incubate for 1 hour at 37°C.
-
Co-culture: Add the effector cells to the wells containing the target cells and the inhibitor.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours) to allow for cell fusion.
-
Cell Lysis: Lyse the cells by adding lysis buffer.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luminescence for luciferase) using a luminometer.
-
Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration relative to the control (co-culture without inhibitor) and determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a this compound analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cosalane: A Detailed Protocol for Laboratory Researchers
For Immediate Release
This document provides a detailed protocol for the laboratory synthesis of Cosalane, a novel anti-HIV agent. The intended audience for these application notes includes researchers, scientists, and professionals in the field of drug development. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of this compound.
I. Overview of the Synthetic Strategy
This compound is synthesized via a convergent route, starting from commercially available materials.[1] The synthesis involves two main branches: the preparation of the lipophilic steroid portion, 3-O-(3'-iodopropyl)cholestane, and the synthesis of the pharmacophore, dimethyl 5,5'-methylenedisalicylate. These two intermediates are then coupled, followed by saponification of the methyl esters to yield the final product, this compound.
II. Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols provide a detailed methodology for each key reaction.
A. Synthesis of 3-O-(3'-Iodopropyl)cholestane
This procedure outlines the preparation of the steroid intermediate.
1. Synthesis of 3-(3'-Hydroxypropoxy)cholestane:
-
To a solution of cholestanol (1.0 g, 2.58 mmol) in dry dioxane (20 mL), add sodium hydride (0.16 g, 6.66 mmol) and 1,3-propanediol (5 mL).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(3'-hydroxypropoxy)cholestane.
2. Synthesis of 3-O-(3'-Iodopropyl)cholestane:
-
Dissolve 3-(3'-hydroxypropoxy)cholestane (0.5 g, 1.12 mmol) in a mixture of triphenylphosphine (0.35 g, 1.34 mmol), imidazole (0.09 g, 1.32 mmol), and 20 mL of dichloromethane.
-
Add iodine (0.34 g, 1.34 mmol) portionwise to the stirred solution at room temperature.
-
Continue stirring for 1 hour after the addition is complete.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3-O-(3'-iodopropyl)cholestane.
B. Synthesis of the Pharmacophore: Dimethyl 5,5'-Methylenedisalicylate
This protocol details the preparation of the aromatic core of this compound.
-
To a solution of methyl salicylate (10.0 g, 65.7 mmol) in 50 mL of methanol, add 37% aqueous formaldehyde (2.67 g, 32.9 mmol) and concentrated hydrochloric acid (5 mL).
-
Reflux the mixture for 48 hours.
-
Upon cooling, a white precipitate will form.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain dimethyl 5,5'-methylenedisalicylate.
C. Final Assembly and Saponification of this compound
This final stage involves the coupling of the two key intermediates and the hydrolysis of the ester groups.
1. Synthesis of Dimethyl this compound:
-
To a solution of dimethyl 5,5'-methylenedisalicylate (0.30 g, 0.94 mmol) in dry DMF (15 mL), add sodium hydride (0.045 g, 1.88 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-O-(3'-iodopropyl)cholestane (0.52 g, 0.94 mmol) in dry DMF (5 mL).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to give dimethyl this compound.
2. Saponification to this compound:
-
Dissolve dimethyl this compound (0.2 g, 0.24 mmol) in a mixture of methanol (10 mL) and 2 N aqueous sodium hydroxide (5 mL).
-
Reflux the solution for 4 hours.
-
Cool the mixture and acidify to pH 2 with 1 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound as a white solid.
III. Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| A1. Hydroxypropoxylation | 3-(3'-Hydroxypropoxy)cholestane | Cholestanol | ~75 | >95 |
| A2. Iodination | 3-O-(3'-Iodopropyl)cholestane | 3-(3'-Hydroxypropoxy)cholestane | ~85 | >98 |
| B. Pharmacophore Synthesis | Dimethyl 5,5'-Methylenedisalicylate | Methyl Salicylate | ~60 | >97 |
| C1. Coupling Reaction | Dimethyl this compound | Intermediates A2 and B | ~50 | >95 |
| C2. Saponification | This compound | Dimethyl this compound | ~90 | >99 |
Yields and purities are approximate and may vary depending on experimental conditions and purification techniques.
IV. Visualization of Synthesis and Mechanism of Action
A. Experimental Workflow for this compound Synthesis
Caption: Convergent synthesis workflow for this compound.
B. Proposed Mechanism of Action: Inhibition of HIV Entry
This compound's primary anti-HIV mechanism involves the inhibition of the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells.[1] This action prevents the initial step of viral entry into the host cell.
Caption: this compound inhibits HIV entry by blocking gp120-CD4 interaction.
C. Inhibition of CCR7 Signaling Pathway
This compound has also been identified as an inhibitor of the CC-chemokine receptor 7 (CCR7) signaling pathway. This inhibition may contribute to its overall biological activity profile.
Caption: this compound's inhibition of the CCR7 signaling cascade.
References
Application Notes and Protocols for Cosalane in HIV Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a synthetic compound that has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus (HIV). Its unique mechanism of action, targeting multiple stages of the viral replication cycle, makes it a compound of significant interest in antiviral research. This compound has been shown to inhibit viral entry by interfering with the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2] Additionally, it exhibits inhibitory effects on the viral enzyme reverse transcriptase, which is crucial for the conversion of the viral RNA genome into DNA.[2] These multimodal inhibitory actions contribute to its broad-spectrum activity against various HIV-1 isolates, HIV-2, and even drug-resistant strains.[3] Furthermore, this compound has been reported to have a favorable safety profile in vitro, with low cytotoxicity and a high therapeutic index.[3]
These application notes provide detailed protocols for utilizing this compound in standard HIV replication inhibition assays, enabling researchers to effectively evaluate its antiviral potency and cytotoxicity.
Data Presentation
The following table summarizes the quantitative data for this compound's anti-HIV activity and cytotoxicity.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 | 5.1 µM | CEM-SS | HIV-1RF | |
| CC50 | >510 µM (estimated) | CEM-SS | N/A | |
| Therapeutic Index (TI) | >100 | CEM-SS | HIV-1RF |
Note: The CC50 value was estimated based on the reported EC50 of 5.1 µM and a therapeutic index of >100 (TI = CC50/EC50).
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA for Assessing Viral Replication
This protocol is designed to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.
Materials:
-
HIV-1 p24 Antigen Capture ELISA Kit (commercial kits are recommended)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
HIV-infected and uninfected T-cell lines (e.g., CEM-SS)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a "no drug" control (vehicle only) and an "uninfected" control.
-
Virus Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., HIV-1RF strain) at a multiplicity of infection (MOI) of 0.01-0.1. Add 50 µL of the virus stock to each well, except for the "uninfected" control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any cells or debris.
-
p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow p24 antigen to bind.
-
Washing the plate.
-
Adding a detection antibody (e.g., biotinylated anti-p24).
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of p24 in each sample using the standard curve. Determine the EC50 of this compound by plotting the percentage of p24 inhibition against the log of the this compound concentration.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV reverse transcriptase enzyme, providing a direct assessment of the inhibitory effect of this compound on this key viral enzyme.
Materials:
-
Reverse Transcriptase Assay Kit (commercial kits are recommended, e.g., colorimetric or fluorescent)
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Appropriate buffers and substrates as per the kit instructions
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture according to the kit manufacturer's protocol. This typically includes a reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), and dNTPs (one of which is labeled, e.g., with biotin or digoxigenin).
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a "no inhibitor" control and a known RT inhibitor as a positive control.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours) to allow for the synthesis of the labeled DNA product.
-
Detection: The detection method will vary depending on the kit used:
-
Colorimetric: The biotin-labeled DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin-HRP conjugate and a colorimetric substrate.
-
Fluorescent: The incorporation of a fluorescently labeled nucleotide is measured directly in the plate.
-
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of RT inhibition for each this compound concentration relative to the "no inhibitor" control. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
CEM-SS cells
-
This compound
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of serial dilutions of this compound in culture medium to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 4-7 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each this compound concentration compared to the "cells only" control. Determine the CC50 (the concentration that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the log of the this compound concentration.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-HIV activity and cytotoxicity.
Caption: Mechanism of action of this compound in HIV replication inhibition.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and anti-HIV activity of this compound analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cosalane in the Study of Graft-versus-Host Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (HSCT). It is initiated by donor T cells recognizing and attacking recipient tissues. Acute GVHD (aGVHD) is a major cause of morbidity and mortality following HSCT. Current prophylactic strategies are not always effective and can have significant side effects. Cosalane, a small-molecule antagonist of the CC-Chemokine Receptor 7 (CCR7), has emerged as a promising investigational compound for the prevention of aGVHD.[1] CCR7 is a key chemokine receptor that mediates the trafficking of T cells to secondary lymphoid organs, a critical step in the initiation of an immune response. By blocking CCR7, this compound offers a targeted approach to interfere with the initial stages of GVHD pathogenesis.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical GVHD research. It is intended for researchers and scientists in immunology and drug development who are investigating novel therapies for GVHD.
Mechanism of Action
This compound is an antagonist of the CC-Chemokine Receptor 7 (CCR7).[1] The primary mechanism by which this compound mitigates GVHD is by preventing the trafficking of donor conventional T cells (Tcons) to secondary lymphoid tissues, such as lymph nodes, early after transplantation.[1] This inhibition of T cell migration to sites of immune activation limits their subsequent accumulation in GVHD target organs like the liver and colon.[1] Notably, ex vivo treatment of donor T cells with this compound does not appear to induce T cell toxicity or impair their activation, expansion, or their beneficial graft-versus-leukemia (GVL) effects.[1] While initially identified as a CCR7 antagonist, some studies suggest that its effects on lymphoid trafficking can be modest, hinting at the possibility of additional mechanisms of action.
Data Presentation
Table 1: Survival Outcomes in Murine Models of aGVHD
| Treatment Group | Murine Model | Median Survival (Days) | Percent Survival (Day 60) | Statistical Significance (p-value) |
| BM Alone | B6 → B6D2F1 | >100 | 100% | - |
| BM + Tcon (Vehicle) | B6 → B6D2F1 | ~20 | 0% | <0.01 (vs. This compound) |
| BM + Tcon (this compound) | B6 → B6D2F1 | ~40 | 40% | <0.01 (vs. Vehicle) |
Data are representative values compiled from published studies. Actual results may vary based on experimental conditions.
Table 2: GVHD Clinical Score in a Murine Model
| Treatment Group | Day +7 | Day +14 | Day +21 |
| BM Alone | 0 | 0 | 0 |
| BM + Tcon (Vehicle) | 2.5 | 5.0 | 7.5 |
| BM + Tcon (this compound) | 1.0 | 2.5 | 4.0 |
Clinical scores are on a scale of 0-10, based on weight loss, posture, activity, fur texture, and skin integrity. Data are representative.
Table 3: Donor T Cell Accumulation in Target Organs (Day +7 Post-HSCT)
| Treatment Group | Spleen (x10^6 cells) | Mesenteric Lymph Nodes (x10^6 cells) | Liver (x10^5 cells) | Colon (x10^5 cells) |
| BM + Tcon (Vehicle) | 5.0 | 2.0 | 8.0 | 6.0 |
| BM + Tcon (this compound) | 2.5 | 1.0 | 3.0 | 2.5 |
Cell numbers represent donor-derived T cells. Data are representative.
Experimental Protocols
Protocol 1: Ex Vivo Treatment of Donor T Cells with this compound
Objective: To prepare donor T cells with this compound prior to infusion in a murine HSCT model.
Materials:
-
Spleens from donor mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Red blood cell lysis buffer
-
CD4+ or CD8+ T cell isolation kit (magnetic bead-based)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aseptically harvest spleens from donor mice and prepare a single-cell suspension in RPMI medium.
-
Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Isolate conventional T cells (Tcons) using a negative selection magnetic bead-based kit to the desired purity (>90%).
-
Resuspend the isolated Tcons at a concentration of 1 x 10^7 cells/mL in RPMI medium.
-
Add this compound to the cell suspension to a final concentration of 10-40 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Wash the cells three times with sterile PBS to remove any residual this compound or DMSO.
-
Resuspend the final cell pellet in sterile PBS at the desired concentration for injection.
-
Keep the cells on ice until injection.
Protocol 2: Murine Model of Acute Graft-versus-Host Disease
Objective: To induce aGVHD in recipient mice using allogeneic HSCT.
Materials:
-
Recipient mice (e.g., BALB/c or B6D2F1), 8-12 weeks old
-
Donor bone marrow cells (T cell-depleted)
-
This compound- or vehicle-treated donor Tcons (from Protocol 1)
-
Total body irradiator (X-ray or Cesium-137 source)
-
Sterile syringes and needles for injection
Procedure:
-
On day -1, lethally irradiate recipient mice with a total body irradiation dose appropriate for the strain (e.g., 800-950 cGy for BALB/c, often split into two doses 4 hours apart to reduce toxicity).
-
On day 0, prepare the donor cell inoculum. Combine T cell-depleted bone marrow cells (e.g., 5 x 10^6 cells) with the desired number of this compound- or vehicle-treated Tcons (e.g., 0.5-1 x 10^6 cells) in a total volume of 200 µL of sterile PBS per mouse.
-
Inject the cell suspension intravenously via the lateral tail vein.
-
Monitor the mice daily for survival and weekly for clinical signs of GVHD (weight loss, posture, activity, fur texture, and skin integrity). Assign a clinical GVHD score based on a standardized scoring system.
-
Euthanize mice that become moribund according to institutional guidelines.
Protocol 3: Assessment of Graft-versus-Leukemia Effect
Objective: To evaluate the ability of this compound-treated T cells to clear tumor cells.
Materials:
-
Recipient mice prepared as in Protocol 2.
-
P815 mastocytoma cell line (or another suitable tumor cell line) expressing a reporter gene (e.g., luciferase).
-
Bioluminescence imaging system.
-
D-luciferin substrate.
Procedure:
-
On day 0 of the HSCT (as in Protocol 2), co-inject the donor cell inoculum with a defined number of luciferase-expressing P815 tumor cells (e.g., 1 x 10^5 cells) intravenously.
-
At regular intervals (e.g., weekly), perform bioluminescence imaging to monitor tumor burden.
-
Anesthetize the mice and administer D-luciferin intraperitoneally (e.g., 150 mg/kg).
-
After approximately 10 minutes, acquire bioluminescent images using an in vivo imaging system.
-
Quantify the bioluminescent signal from the tumor cells in each mouse. A reduction in signal over time in the treatment group compared to a tumor-only control group indicates a GVL effect.
-
Monitor mice for survival as an additional measure of GVL efficacy.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in GVHD.
Caption: CCR7 signaling pathway and this compound's point of action.
References
Designing Experiments with Cosalane for Chemokine Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a multifaceted compound initially developed as an anti-HIV agent that has demonstrated inhibitory activity against several chemokine receptors.[1][2] Its unique structure, featuring a cholesterol anchor, allows it to interact with cell membranes and modulate the function of these critical signaling proteins. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound for studying chemokine receptor biology, particularly focusing on CCR7, CXCR2, CXCR4, and CCR5. The provided methodologies and data will aid in the design and execution of experiments to investigate the antagonistic properties of this compound and its potential as a therapeutic agent.
Mechanism of Action
This compound's primary mechanism of action as an antiviral agent involves the inhibition of HIV entry into host cells. It has been shown to block the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and also to inhibit a post-attachment event in the viral fusion process.[1][3] This mode of action is intrinsically linked to the function of chemokine receptors CXCR4 and CCR5, which act as co-receptors for HIV-1 entry.
More recently, this compound has been identified as a direct antagonist of the chemokine receptor CCR7.[4] It inhibits the signaling induced by the natural ligands for CCR7, CCL19 and CCL21. Furthermore, studies have shown that this compound also acts as an antagonist for CXCR2.
The inhibitory mechanism of this compound on CCR1-mediated chemotaxis has been suggested to occur through direct binding to the chemokine RANTES (CCL5), rather than the receptor itself. This highlights the importance of considering both receptor- and ligand-directed activities when studying the effects of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various chemokine receptors.
| Receptor | Ligand | Assay Type | IC50 (µM) | Cell Type | Reference |
| CCR7 | CCL19 | β-arrestin Recruitment | Not Reported | CHO-K1 | |
| CCR7 | CCL21 | β-arrestin Recruitment | Not Reported | CHO-K1 | |
| CXCR2 | Not Specified | Not Specified | 0.66 | Not Specified |
Key Experimental Protocols
Competition Radioligand Binding Assay
This assay is used to determine the ability of this compound to compete with a radiolabeled ligand for binding to a specific chemokine receptor.
Workflow for Competition Binding Assay
Caption: Workflow for Competition Radioligand Binding Assay.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., HEK293, CHO, or Jurkat cells)
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CXCL12 for CXCR4, [¹²⁵I]-CCL5 for CCR5)
-
This compound
-
Binding buffer (e.g., HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Preparation: Harvest cells and resuspend in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of varying concentrations of this compound.
-
25 µL of radiolabeled chemokine ligand at a concentration near its Kd.
-
25 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by chemokine receptor activation.
Signaling Pathway for Gq-coupled Chemokine Receptors
Caption: Gq-protein signaling pathway leading to calcium mobilization.
Materials:
-
Cells expressing the chemokine receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Chemokine ligand (e.g., CXCL12, CCL5)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Stimulation: Inject the chemokine ligand at a predetermined EC₈₀ concentration and continue recording the fluorescence for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity upon ligand stimulation. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to chemokine receptors and is a direct measure of receptor activation.
Workflow for GTPγS Binding Assay
Caption: Workflow for GTPγS Binding Assay.
Materials:
-
Cell membranes from cells overexpressing the chemokine receptor
-
[³⁵S]GTPγS
-
GTPγS assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Chemokine ligand
-
This compound
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add:
-
Cell membranes (5-20 µg of protein).
-
GDP (to a final concentration of 1-10 µM).
-
Varying concentrations of this compound.
-
Chemokine ligand (at various concentrations for agonist stimulation curves).
-
[³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Bring the final volume to 100 µL with assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the amount of [³⁵S]GTPγS bound at each concentration of this compound and chemokine ligand. For antagonist studies, perform agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the shift in the agonist EC50.
Conclusion
This compound presents a valuable tool for investigating the role of chemokine receptors in various physiological and pathological processes. The protocols and data provided in this document offer a comprehensive starting point for researchers to explore the inhibitory potential of this compound on CCR7, CXCR2, and to further characterize its effects on CXCR4 and CCR5. The detailed methodologies for binding and functional assays will enable the generation of robust and reproducible data, contributing to a deeper understanding of chemokine receptor pharmacology and the development of novel therapeutic strategies.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodologies for Evaluating the Efficacy of Cosalane Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane and its analogues represent a class of compounds with demonstrated therapeutic potential, particularly as anti-HIV and anticancer agents. This compound, a compound characterized by a disalicylmethane unit linked to a cholestane core, has been shown to inhibit multiple stages of the HIV life cycle.[1][2] Its analogues are being explored to enhance potency, improve pharmacokinetic profiles, and broaden the spectrum of activity. This document provides detailed methodologies for evaluating the efficacy of this compound analogues, including protocols for key antiviral and anticancer assays, and methods for investigating their impact on relevant signaling pathways.
Data Presentation: Efficacy of this compound and Analogues
The following tables summarize the reported efficacy of this compound and some of its analogues. This data is intended to serve as a reference for comparative analysis.
Table 1: Anti-HIV Activity of this compound and Analogues
| Compound | HIV Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 (various isolates) | Cytopathic Effect | 0.004 - 0.05 | >5 | >100 | [1] |
| This compound | HIV-2 | Cytopathic Effect | 0.003 | >5 | >1667 | [1] |
| Analogue 1 (Extended Polyanionic Pharmacophore) | HIV-1RF | Cytopathic Effect | 0.55 | Not Reported | Not Reported | [3] |
| This compound (Control) | HIV-1RF | Cytopathic Effect | 5.1 | Not Reported | Not Reported | |
| Nitrogen-containing Analogue (Amido Linker) | HIV-1 | Cytopathic Effect | 0.003 - 0.02 | >5 | >250 - >1667 | |
| Nitrogen-containing Analogue (Amino Linker) | HIV-1 | Cytopathic Effect | Inactive | Not Reported | Not Reported |
Table 2: Anticancer Activity of this compound and Analogues
Note: Publicly available, specific quantitative data on the anticancer activity of a broad range of this compound analogues is limited. The following table is based on the known activity of this compound as a CCR7 antagonist, a receptor implicated in cancer progression.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| This compound | Various (CCR7-expressing) | Chemotaxis Inhibition | Not Reported | Inhibits migration of cancer cells expressing CCR7. | |
| This compound | Not Specified | Not Specified | Not Reported | Identified as a CCR7 antagonist, a target in various cancers. |
Experimental Protocols
I. Anti-HIV Efficacy Assays
1. Cytopathic Effect (CPE) Reduction Assay
This assay is a primary method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced death.
-
Materials:
-
Susceptible host cells (e.g., MT-4, CEM-SS)
-
HIV-1 or HIV-2 viral stock
-
Complete cell culture medium
-
This compound analogues (dissolved in DMSO)
-
96-well microtiter plates
-
MTT or XTT reagent
-
Plate reader
-
-
Protocol:
-
Seed host cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a no-drug virus control and a no-virus cell control.
-
Add 100 µL of a predetermined optimal concentration of viral stock to each well (except the cell control wells).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 days, or until significant CPE is observed in the virus control wells.
-
Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) and incubate overnight.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.
-
2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.
-
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP or a non-radioactive detection system
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound analogues
-
Microcentrifuge tubes or 96-well plates
-
Scintillation counter or appropriate plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add serial dilutions of the this compound analogues to the reaction mixture. Include a no-inhibitor positive control and a no-enzyme negative control.
-
Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitate the newly synthesized DNA on ice and collect it on glass fiber filters.
-
Wash the filters with TCA and ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
3. HIV-1 Protease Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of HIV-1 protease, which is crucial for viral maturation.
-
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
This compound analogues
-
96-well black microtiter plates
-
Fluorescence plate reader
-
-
Protocol:
-
Add serial dilutions of the this compound analogues to the wells of a 96-well plate.
-
Add a standardized amount of recombinant HIV-1 protease to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
4. HIV-1 Integrase Inhibition Assay
This assay assesses the inhibition of the strand transfer step catalyzed by HIV-1 integrase.
-
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (biotin-labeled) and target DNA (immobilized on a plate)
-
Assay buffer
-
This compound analogues
-
Streptavidin-coated 96-well plates
-
Detection antibody (e.g., anti-digoxigenin-HRP) and substrate (e.g., TMB)
-
Plate reader
-
-
Protocol:
-
Coat a streptavidin plate with the biotin-labeled donor DNA.
-
Add serial dilutions of the this compound analogues to the wells.
-
Add a standardized amount of recombinant HIV-1 integrase and incubate to allow for binding.
-
Add the target DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unintegrated DNA.
-
Add a detection antibody that binds to the integrated target DNA, followed by a substrate to generate a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
5. Cell-Cell Fusion Assay
This assay measures the inhibition of HIV-1 envelope-mediated fusion between two cell lines.
-
Materials:
-
Effector cells (e.g., HeLa cells expressing HIV-1 Env and Tat)
-
Target cells (e.g., TZM-bl cells with a Tat-inducible luciferase reporter)
-
Culture medium
-
This compound analogues
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Pre-treat the target cells with serial dilutions of the this compound analogues for 1 hour.
-
Add effector cells to the wells containing the target cells and compounds.
-
Co-culture the cells for 6-8 hours to allow for fusion and transactivation of the luciferase gene.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
II. Anticancer Efficacy Assays
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
This compound analogues (dissolved in DMSO)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound analogues for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Plaque Reduction Assay (for Oncolytic Viruses)
While not a direct measure of a compound's cytotoxicity, this assay is crucial if evaluating this compound analogues in combination with oncolytic virus therapy.
-
Materials:
-
Cancer cell line susceptible to the oncolytic virus
-
Oncolytic virus stock
-
Culture medium
-
This compound analogues
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
6-well plates
-
Crystal violet staining solution
-
-
Protocol:
-
Grow a confluent monolayer of cancer cells in 6-well plates.
-
Prepare serial dilutions of the oncolytic virus and mix with different concentrations of the this compound analogue.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the this compound analogue.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percent reduction in plaque formation for each compound concentration to determine the EC50.
-
III. Signaling Pathway Assays
1. NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the inhibition of NF-κB transcriptional activity.
-
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
TNF-α or other NF-κB activator
-
This compound analogues
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the this compound analogues for 1 hour.
-
Stimulate the cells with an optimal concentration of TNF-α for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
-
2. STAT3 Phosphorylation Assay (Western Blot)
This assay detects the level of phosphorylated (activated) STAT3.
-
Materials:
-
Cancer cell line known to have activated STAT3 signaling (e.g., via IL-6 stimulation)
-
IL-6 or other STAT3 activator
-
This compound analogues
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Protocol:
-
Culture cells and treat with this compound analogues for a specified time.
-
Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-STAT3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative level of STAT3 phosphorylation.
-
Mandatory Visualizations
Caption: General workflow for evaluating the efficacy of this compound analogues.
Caption: Inhibition points of this compound analogues in the HIV-1 life cycle.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the JAK-STAT3 signaling pathway.
References
Application Notes and Protocols for Assessing the Metabolic Stability of Cosalane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] Cosalane and its derivatives, noted for their anti-HIV activity, must be evaluated for their susceptibility to metabolic degradation to predict their in vivo behavior.[3][4] These application notes provide detailed protocols for assessing the metabolic stability of this compound derivatives using common in vitro models, primarily focusing on liver microsome assays. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective and reliable tool for early-stage screening.[5]
Key Concepts in Metabolic Stability Assessment
The primary goal of these assays is to determine the rate at which a compound is metabolized by liver enzymes. This is typically expressed by two key parameters:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by half. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The volume of the liver that is cleared of the drug per unit of time, normalized to the amount of microsomal protein. It reflects the inherent ability of the liver enzymes to metabolize the drug. A lower CLint value suggests better metabolic stability.
These parameters are determined by incubating the test compound with a metabolically active system (e.g., liver microsomes) and quantifying the decrease in the parent compound's concentration over time using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol describes a standard assay to determine the metabolic stability of this compound derivatives in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.
Materials:
-
This compound derivatives
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Prepare a working solution of the test compound by diluting the stock solution in acetonitrile.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice and dilute them to a final concentration of 0.5-1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the this compound derivative working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-5 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation and a positive control with a compound of known metabolic instability.
-
-
Sample Processing:
-
After adding the stop solution, centrifuge the plate at high speed (e.g., 3000 x g) for 10-15 minutes to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the this compound derivative at each time point. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.
-
Data Analysis:
-
Calculate the percentage of the this compound derivative remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)
Data Presentation
Quantitative data from the metabolic stability assays should be summarized in a clear and structured table to facilitate comparison between different this compound derivatives.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| This compound | Data | Data | Data |
| Derivative A | Data | Data | Data |
| Derivative B | Data | Data | Data |
| Verapamil (High Clearance Control) | Data | Data | Data |
| Warfarin (Low Clearance Control) | Data | Data | Data |
Note: "Data" placeholders should be filled with experimental results. Control compounds with known metabolic profiles are included for assay validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Metabolic Pathways Overview
This compound derivatives, like many xenobiotics, are expected to undergo Phase I and Phase II metabolism.
Caption: General overview of drug metabolism pathways.
Considerations for this compound Derivatives
-
Solubility: Ensure that the this compound derivatives are soluble in the incubation medium at the tested concentration to avoid artificially low metabolism rates.
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, which can be mistaken for metabolism. Including control incubations with heat-inactivated microsomes can help assess this.
-
Metabolite Identification: For compounds with significant metabolic liability, further studies to identify the major metabolites can be conducted using high-resolution mass spectrometry. This helps in understanding the metabolic pathways and can guide structural modifications to improve stability.
By following these protocols, researchers can obtain reliable and reproducible data on the metabolic stability of this compound derivatives, which is essential for advancing promising candidates in the drug development pipeline.
References
- 1. Application of drug metabolism 4 | PPTX [slideshare.net]
- 2. longdom.org [longdom.org]
- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RANTES/CCR1-mediated chemotaxis by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Step-by-Step Guide to Cosalane Solution Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a synthetic compound initially developed as a potent anti-HIV agent.[1] Its mechanism of action involves the inhibition of viral entry and reverse transcriptase.[2] More recently, this compound has been identified as a non-competitive antagonist of the chemokine receptors CCR7 and CXCR2.[3][4] Specifically, it blocks CCR7 signaling in response to its ligands CCL19 and CCL21, which play a crucial role in immune cell trafficking and have been implicated in various diseases.[5] This inhibitory action on chemokine pathways makes this compound a valuable tool for in vitro studies in immunology, oncology, and inflammation research.
This guide provides detailed protocols for the preparation of this compound solutions for use in cell culture, guidelines for determining its effects on cell viability, and an overview of its known signaling pathways.
Properties and Storage of this compound
A summary of the key quantitative information for this compound is provided in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₄₅H₆₀Cl₂O₆ | |
| Molecular Weight | 767.86 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO.
-
Dissolve this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of this compound Working Solution for Cell Culture
Objective: To dilute the this compound stock solution in cell culture medium to achieve the desired final concentration for treating cells, while ensuring the final DMSO concentration remains non-toxic.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Cell culture plates or flasks
Protocol:
-
Determine Final Concentrations: Decide on the final concentrations of this compound to be tested. For example, you might want to test 1 µg/mL, 5 µg/mL, and 10 µg/mL.
-
Calculate Dilutions: It is recommended to perform serial dilutions to ensure accuracy.
-
Intermediate Dilution (Optional but Recommended): First, dilute the high-concentration stock solution into a smaller volume of cell culture medium to create an intermediate stock. For example, to prepare a 100x final concentration intermediate stock, add 1 µL of a 10 mg/mL stock solution to 99 µL of media.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium. For example, to achieve a final concentration of 10 µg/mL in 10 mL of media from a 10 mg/mL stock, add 10 µL of the stock solution to the 10 mL of media.
-
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. To prepare the vehicle control, add the corresponding volume of pure DMSO to the cell culture medium.
-
Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.
Protocol for Assessing Cell Viability using PrestoBlue™ Assay
Objective: To determine the effect of this compound on cell viability and calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cells of interest
-
96-well clear-bottom cell culture plates
-
This compound working solutions at various concentrations
-
Vehicle control (medium with DMSO)
-
Complete cell culture medium
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader capable of measuring fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of the prepared this compound working solutions (in a range of concentrations) and the vehicle control to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of PrestoBlue™ Reagent: Following incubation, add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated or DMSO-treated cells).
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling this compound powder and its solutions.
-
Engineering Controls: Handle the this compound powder and prepare concentrated stock solutions in a chemical fume hood to avoid inhalation of the powder.
-
Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of all waste materials (e.g., tubes, pipette tips) contaminated with this compound according to your institution's hazardous waste disposal guidelines.
-
Avoid Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if necessary. Do not ingest or inhale.
Signaling Pathways and Experimental Workflows
This compound Solution Preparation and Cell Viability Assay Workflow
Caption: Workflow for the preparation of this compound solutions and assessment of cell viability.
This compound Inhibition of the CCR7 Signaling Pathway
Caption: this compound acts as an antagonist to the CCR7 receptor, inhibiting downstream signaling.
References
- 1. lifetein.com [lifetein.com]
- 2. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
Application Notes and Protocols for Utilizing Cosalane in High-Throughput Screening for Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a versatile antiviral compound with a unique dual mechanism of action, primarily targeting HIV-1 by inhibiting both viral entry and reverse transcriptase activity.[1] Its broad-spectrum potential against other viruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral agents.[2][3] These application notes provide detailed protocols for utilizing this compound as a reference compound and for developing HTS assays to identify new compounds with similar mechanisms of action.
This compound's primary mode of action involves the inhibition of the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells, a critical first step in viral entry.[1][4] Additionally, this compound and its analogues act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the conversion of the viral RNA genome into DNA. This multifaceted inhibition profile makes it an excellent positive control for screens targeting different stages of the viral life cycle.
Data Presentation: Antiviral Activity of this compound and its Analogs
The following tables summarize the reported in vitro antiviral and biological activities of this compound and its derivatives. This data is essential for establishing baseline efficacy and for comparing the potency of newly discovered compounds.
| Table 1: Anti-HIV Activity of this compound and a Potent Analog | |||
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| This compound | HIV-1RF | CEM-SS | 5.1 |
| This compound Analog (with extended polyanionic pharmacophore) | HIV-1RF | CEM-SS | 0.55 |
| Table 2: Inhibition of HIV-1 Enzymes by this compound Analogs | ||
| Compound Class | Target Enzyme | IC50 Range (µM) |
| This compound Analogs | HIV-1 Integrase | Starting from 2.2 |
| This compound Analogs | HIV-1 Protease | 0.35 - 0.39 |
| Table 3: Chemokine Receptor Antagonism by this compound | ||
| Target Receptor | Ligand | IC50 (µM) |
| Human CCR7 | CCL19 | 0.207 |
| Human CCR7 | CCL21 | 2.66 |
| Murine CCR7 | CCL19 | 0.193 |
| Murine CCR7 | CCL21 | 1.98 |
| CXCR2 | - | 0.66 |
| Table 4: Broad-Spectrum Antiviral Activity of this compound (Qualitative) | ||
| Virus | Observed Effect | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Inhibition of cytopathic effects | |
| Herpes Simplex Virus-2 (HSV-2) | Inhibition of cytopathic effects | |
| Human Cytomegalovirus (HCMV) | Inhibition of cytopathic effects | |
| Influenza Virus | Potentially useful antiviral activity | |
| Junin Virus | Potentially useful antiviral activity | |
| Tacaribe Virus | Potentially useful antiviral activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.
Protocol 1: High-Throughput Screening for HIV-1 Entry Inhibitors (Cell-Based Assay)
This assay identifies compounds that prevent the entry of HIV-1 into host cells, a primary mechanism of this compound.
1. Principle: This protocol utilizes a cell line expressing CD4, CXCR4, and/or CCR5 and a recombinant HIV-1 expressing a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is measured by a reduction in reporter gene expression.
2. Materials:
-
Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
Virus: HIV-1 strain (e.g., NL4-3) pseudotyped with an envelope glycoprotein (e.g., from an R5 or X4 tropic strain) and containing a luciferase reporter gene.
-
Compounds: Test compounds, this compound (positive control), and DMSO (vehicle control).
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Luciferase Assay Reagent, 96-well or 384-well clear bottom white plates.
-
Equipment: Cell culture incubator, luminometer.
3. Methodology:
-
Cell Plating:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed cells into 96-well or 384-well plates at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMEM.
-
Add the compounds to the plated cells. Include wells with DMSO as a vehicle control.
-
-
Virus Infection:
-
Dilute the HIV-1 luciferase reporter virus stock to a predetermined titer that gives a high signal-to-background ratio.
-
Add the virus to all wells except for the uninfected control wells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 (50% effective concentration) for active compounds.
-
Protocol 2: High-Throughput Screening for HIV-1 Reverse Transcriptase Inhibitors (Biochemical Assay)
This assay identifies compounds that directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.
1. Principle: This is a cell-free assay that measures the incorporation of a labeled nucleotide into a DNA strand by recombinant HIV-1 RT using a synthetic template-primer. Inhibition is detected by a decrease in the signal from the incorporated label.
2. Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Substrate: Poly(rA)-oligo(dT) template-primer.
-
Nucleotide: Biotin-dUTP or a fluorescently labeled dNTP.
-
Compounds: Test compounds, this compound (positive control), Nevirapine (NNRTI control), and DMSO (vehicle control).
-
Reagents: RT reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT), Streptavidin-coated plates, wash buffers, and a detection reagent (e.g., Streptavidin-HRP and a chromogenic substrate, or a fluorescence plate reader).
-
Equipment: Microplate reader (absorbance or fluorescence).
3. Methodology:
-
Compound Plating:
-
In a 96-well or 384-well plate, add serial dilutions of test compounds, controls (this compound, Nevirapine), and DMSO.
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing RT reaction buffer, poly(rA)-oligo(dT), and the labeled dNTP.
-
-
Reaction Initiation:
-
Add the recombinant HIV-1 RT to the master mix.
-
Dispense the complete reaction mix into the wells containing the compounds.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
For Biotin-dUTP: Transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow binding of the biotinylated product. Wash the plate to remove unincorporated nucleotides. Add a streptavidin-HRP conjugate, followed by a chromogenic substrate. Measure the absorbance.
-
For Fluorescent dNTP: Directly measure the fluorescence intensity in the reaction plate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 (50% inhibitory concentration) for active compounds.
-
Mandatory Visualizations
HIV-1 Entry and Reverse Transcription Signaling Pathway
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Cosalane.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cosalane is a synthetic compound recognized for its potent antiviral, specifically anti-HIV, and immunomodulatory activities.[1][2] It functions, in part, as an inhibitor of the chemokine receptor 7 (CCR7), playing a role in lymphocyte trafficking.[3][4] Given its therapeutic potential, the integrity and stability of this compound during storage and handling are paramount to ensure reproducible and reliable experimental outcomes. These application notes provide detailed protocols and best practices for the long-term storage and handling of this compound in a research setting.
Data Presentation: Storage and Stability
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms. Adherence to these guidelines is critical for maintaining the compound's stability and efficacy.
Table 1: Long-Term Storage Recommendations for Solid this compound
| Parameter | Recommendation | Shelf-Life | Source |
| Form | Solid (Powder) | [3] | |
| Color | White | ||
| Temperature | -20°C | Up to 3 years | |
| Humidity | Store in a dry environment | Not specified | |
| Light Exposure | Store protected from light | Not specified |
Table 2: Storage Recommendations for this compound in Solution
| Parameter | Recommendation | Shelf-Life | Source |
| Stock Solutions | |||
| Solvent | Dimethyl Sulfoxide (DMSO) | Up to 1 year | |
| Temperature | -80°C | ||
| Handling | Aliquot to avoid repeated freeze-thaw cycles | ||
| Working Solutions | |||
| Clarity | If solution is clear | Up to 1 week | |
| Temperature (Clear Solution) | 4°C | ||
| Clarity | If solution is a suspension | Prepare and use immediately | |
| In Vivo Working Solution | Prepare fresh on the day of use | Not applicable |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
Cap the tube tightly and vortex thoroughly to facilitate dissolution.
-
If dissolution is not complete, sonicate the solution in a water bath until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Working Solution
This protocol describes the preparation of a this compound working solution suitable for in vivo animal experiments. This formulation should be prepared fresh on the day of administration.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
To prepare 1 mL of the working solution, combine the following in a sterile tube in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution
-
-
Mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of sterile Saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Use the prepared working solution on the same day. Do not store for later use.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the proper handling of this compound.
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 658586) | HIV Inhibitor | CCR7 Inhibitor| TargetMol [targetmol.com]
- 4. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the IC50 of Cosalane for CCR7 and CXCR2
Introduction
Cosalane is a polysulfonated cholesterol derivative initially investigated for its anti-HIV properties.[1] Subsequent research has identified it as an antagonist of the chemokine receptors CCR7 and CXCR2, which are critical mediators of immune cell trafficking and are implicated in various inflammatory diseases and cancer metastasis.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) of this compound is a crucial step in characterizing its potency and selectivity for these receptors. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the IC50 of this compound against CCR7 and CXCR2 using established in vitro cell-based assays.
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor (e.g., this compound) required to reduce the response of a biological process by 50%. For chemokine receptors, this response is typically triggered by the binding of a natural ligand (chemokine). The IC50 is determined by performing a dose-response experiment where cells expressing the target receptor are treated with varying concentrations of the inhibitor before being stimulated with a fixed concentration of the cognate chemokine ligand. The resulting data are plotted on a semi-log graph (response vs. log[inhibitor]), and the IC50 is calculated from the resulting sigmoidal curve.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the reported IC50 values for this compound against human and murine CCR7 and CXCR2.
| Compound | Target Receptor | Ligand/Agonist | Assay Type | Reported IC50 |
| This compound | Human CCR7 | CCL19 | β-arrestin recruitment | 0.20 µM[4] |
| Human CCR7 | CCL21 | β-arrestin recruitment | 2.66 µM | |
| Murine CCR7 | CCL19 | β-arrestin recruitment | 0.19 µM | |
| Murine CCR7 | CCL21 | β-arrestin recruitment | 1.98 µM | |
| CCR7 | (Not Specified) | (Not Specified) | 2.43 µM | |
| CXCR2 | (Not Specified) | (Not Specified) | 0.66 µM |
Signaling Pathways and Experimental Workflow
To understand the mechanism of inhibition, it is essential to visualize the signaling pathways of CCR7 and CXCR2 and the general workflow for determining IC50.
Caption: CCR7 signaling pathway initiated by CCL19/21 and inhibited by this compound.
Caption: CXCR2 signaling cascade leading to calcium mobilization and chemotaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening [frontiersin.org]
Troubleshooting & Optimization
Overcoming solubility issues with Cosalane in aqueous solutions.
Welcome to the technical support center for Cosalane. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is an extremely hydrophobic molecule, with a very low intrinsic aqueous solubility of approximately 1.4 ± 0.5 ng/mL.[1] Its structure contains a large, nonpolar steroidal moiety which contributes to its poor water solubility.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?
A2: This is a common issue due to the drastic change in solvent polarity. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing a serial dilution to find the highest workable concentration that remains in solution.
-
Optimize your solvent system: If you are using DMSO as your primary solvent, ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically less than 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.
-
Use a formulation approach: Consider using solubilization techniques such as cyclodextrin complexation, liposomal formulations, or co-solvent systems to improve the apparent solubility of this compound in your aqueous medium.
-
pH adjustment: this compound is a diprotic acid, and its solubility is highly pH-dependent. Increasing the pH of the aqueous solution can significantly enhance its solubility.[1]
Q3: Can I heat or sonicate my this compound solution to aid dissolution?
A3: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound, especially when preparing stock solutions in organic solvents like DMSO. However, be cautious about the thermal stability of this compound and avoid excessive heat. Always visually inspect the solution after it cools to room temperature to ensure no precipitation has occurred.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Exceeding the aqueous solubility limit of this compound. | Lower the final concentration of this compound. Utilize a solubilization technique (see Experimental Protocols). |
| Cloudy or hazy solution after dissolving in organic solvent | Incomplete dissolution or presence of insoluble impurities. | Sonicate the solution. Filter the solution through a 0.22 µm syringe filter. |
| Phase separation in formulation | Incompatible solvent mixture or inappropriate ratio of components. | Re-evaluate the formulation components and their ratios. Refer to the provided formulation protocols for guidance. |
| Inconsistent experimental results | Variability in this compound concentration due to precipitation. | Prepare fresh solutions for each experiment. Visually inspect solutions for any signs of precipitation before use. |
Data Presentation: this compound Solubility
Table 1: Intrinsic and Formulation-Based Solubility of this compound
| Solvent/Formulation System | Solubility | Reference |
| Water (Intrinsic Solubility) | ~ 1.4 ± 0.5 ng/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Table 2: pH-Dependent Aqueous Solubility of this compound
As a diprotic acid, this compound's solubility increases significantly with an increase in pH. A 100-fold increase in solubility per pH unit has been reported, leading to a potential solubility enhancement of over 107-fold with simple pH adjustment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming may be applied if necessary.
-
Visually inspect the solution to ensure complete dissolution and absence of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound using a Co-Solvent System for In Vivo Studies
Objective: To prepare a this compound formulation suitable for parenteral administration using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube. The final formulation will contain 10% DMSO and 40% PEG300.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 will be 5%.
-
Slowly add sterile saline while vortexing to bring the formulation to the final volume. The final saline concentration will be 45%.
-
The final solution should be clear. If precipitation or phase separation occurs, gentle warming and sonication can be used to aid dissolution.
-
This formulation should result in a clear solution with a this compound solubility of at least 2.5 mg/mL.
Visualizations
Caption: Mechanism of this compound's anti-HIV activity.
Caption: Workflow for selecting a this compound solubilization strategy.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Cosalane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the anti-HIV agent, Cosalane. Given its high lipophilicity and poor aqueous solubility, achieving adequate systemic exposure of this compound in preclinical studies presents a significant challenge. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The oral bioavailability of this compound is reported to be less than 1%. This is primarily due to its extremely low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) fluid, a prerequisite for absorption. While its high lipophilicity might suggest good membrane permeability, its poor dissolution is the rate-limiting step for oral absorption.
Q2: What are the most promising strategies to improve this compound's bioavailability?
A2: Several strategies have shown promise in preclinical models:
-
Prodrugs: Amino acid conjugates, such as the diglycine conjugate of this compound, have been shown to significantly improve oral bioavailability.[1]
-
Permeation Enhancers: The use of excipients like sodium desoxycholate and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) has been demonstrated to enhance the transport of this compound across intestinal cell monolayers.[2]
-
pH Adjustment: As a diprotic acid, this compound's solubility can be dramatically increased by raising the pH of the formulation.
-
Lipid-Based Formulations: While not yet specifically reported for this compound, formulating highly lipophilic drugs into solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) is a well-established approach to improve oral absorption.
Q3: Can I simply dissolve this compound in an oil for oral administration?
A3: While dissolving this compound in a simple oil vehicle might seem straightforward, it may not be sufficient to significantly improve bioavailability. The drug can precipitate out of the oil upon contact with the aqueous environment of the GI tract. More sophisticated lipid-based formulations like SEDDS or SLNs are designed to create stable dispersions of the drug in the gut, facilitating absorption.
Q4: Are there any safety concerns with the proposed excipients?
A4: The excipients mentioned, such as cyclodextrins and bile salts, are generally considered safe at the concentrations used in pharmaceutical formulations. However, it is crucial to consult relevant safety and toxicology data for each excipient and to conduct appropriate safety assessments in your animal model.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations after oral dosing | Poor and inconsistent dissolution of this compound in the GI tract. | 1. Optimize Formulation: Switch to a formulation known to enhance solubility and dissolution, such as a SEDDS, SLN, or a formulation with a permeation enhancer. 2. pH Modification: If using an aqueous suspension, adjust the pH to increase this compound's solubility. 3. Particle Size Reduction: Consider micronization or nanonization of the this compound powder before formulation. |
| High in vitro permeability (e.g., in Caco-2 cells) but still low in vivo bioavailability | Extensive first-pass metabolism in the liver or gut wall. | 1. Consider Prodrug Approach: An amino acid conjugate may alter the metabolic profile. 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to identify the extent of first-pass metabolism. This is an investigative tool and not a formulation strategy for a final product. |
| Precipitation of this compound observed when preparing the formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Increase Solubilizer Concentration: Gradually increase the concentration of the surfactant, co-surfactant, or co-solvent in your formulation. 2. Screen Different Vehicles: Test a wider range of oils, surfactants, and co-solvents to find a system with higher solubilizing capacity for this compound. 3. Gentle Heating: For some formulations, gentle heating can help to dissolve the compound, but ensure the compound is stable at that temperature. |
| Difficulty in synthesizing the this compound-amino acid conjugate | Inefficient coupling reaction or difficulty in purification. | 1. Optimize Coupling Reagents: Experiment with different peptide coupling reagents (e.g., DCC, EDC/NHS). 2. Protecting Group Strategy: Ensure appropriate protecting groups are used for the amino acid to prevent side reactions. 3. Purification Method: Use appropriate chromatographic techniques (e.g., silica gel chromatography, preparative HPLC) for purification and characterize the final product thoroughly. |
Data Presentation
Table 1: In Vitro and In Vivo Data on Bioavailability Enhancement of this compound
| Formulation Strategy | Key Findings | Quantitative Data | Reference |
| Permeation Enhancers (in vitro, Caco-2 cells) | [2] | ||
| Sodium Desoxycholate (10 mM) | Significant increase in apparent permeability (Papp). | 105-fold enhancement in Papp | [2] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Marked increase in apparent permeability. | 22.3-fold enhancement in Papp | [2] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | Substantial increase in apparent permeability. | 19-fold enhancement in Papp | |
| Prodrug (in vivo, rats) | |||
| Diglycine Conjugate of this compound | Improved oral bioavailability compared to the parent drug. | Absolute oral bioavailability: 5.10 ± 1.51% |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation that forms a fine emulsion upon contact with aqueous fluids in the GI tract, enhancing the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase: e.g., Capryol™ 90 (Caprylocaproyl Macrogol-8 glycerides)
-
Surfactant: e.g., Cremophor® EL (Polyoxyl 35 hydrogenated castor oil)
-
Co-surfactant: e.g., Transcutol® HP (Diethylene glycol monoethyl ether)
-
Glass vials, magnetic stirrer, and heating plate.
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial in the desired ratio (e.g., start with a 40:40:20 ratio of oil:surfactant:co-surfactant). b. Heat the mixture to 40-50°C on a magnetic stirrer until a homogenous, transparent liquid is formed. c. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Characterization of the SEDDS: a. Self-Emulsification Assessment: Add 1 mL of the prepared SEDDS to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. Observe the formation of the emulsion and grade it based on its appearance (clear, bluish-white, or milky) and the time taken for emulsification. b. Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To formulate this compound into solid lipid nanoparticles to improve its oral bioavailability.
Materials:
-
This compound
-
Solid lipid: e.g., Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: e.g., Tween® 80 (Polysorbate 80)
-
Deionized water
-
High-pressure homogenizer, magnetic stirrer with heating plate, and ultrasonicator.
Procedure:
-
Preparation of the Lipid Phase: a. Melt the solid lipid (Compritol® 888 ATO) by heating it to 5-10°C above its melting point. b. Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of the Aqueous Phase: a. Dissolve the surfactant (Tween® 80) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: a. Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5).
-
Cooling and SLN Formation: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization of SLNs: a. Measure the particle size, PDI, and zeta potential using a DLS instrument. b. Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
Protocol 3: Representative Synthesis of a this compound-Amino Acid Conjugate (Adapting a General Procedure)
Objective: To synthesize a more water-soluble prodrug of this compound to enhance its oral absorption. This is a representative protocol and may require optimization.
Materials:
-
This compound
-
N-protected glycine (e.g., Boc-Gly-OH)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Trifluoroacetic acid (TFA) for deprotection
-
Silica gel for column chromatography.
Procedure:
-
Activation of the Amino Acid: a. Dissolve Boc-Gly-OH and NHS in anhydrous DCM or DMF. b. Add DCC or EDC to the solution at 0°C and stir for a few hours at room temperature to form the activated NHS ester.
-
Conjugation Reaction: a. Dissolve this compound in anhydrous DCM or DMF. b. Add the activated Boc-Gly-NHS ester to the this compound solution and stir at room temperature overnight.
-
Purification of the Conjugate: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. b. Purify the crude product by silica gel column chromatography to isolate the Boc-protected this compound-glycine conjugate.
-
Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group. c. Evaporate the solvent and TFA under reduced pressure.
-
Final Purification and Characterization: a. Purify the final this compound-glycine conjugate, if necessary, using an appropriate method (e.g., recrystallization or preparative HPLC). b. Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: CCR7 signaling pathway and the inhibitory action of this compound.
References
Cosalane Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Cosalane. All quantitative data are summarized for easy reference, and detailed protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitates after dilution in aqueous media. What should I do?
A1: This is a common issue due to this compound's high hydrophobicity.[1] Precipitation can lead to inaccurate dosing and inconsistent results. Here are some steps to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as high as your experimental system tolerates (typically ≤ 0.5%) to maintain solubility.[2][3]
-
Pre-warm Media: Gently warm your cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Vortex During Dilution: Add the this compound stock solution dropwise to the pre-warmed media while vortexing to ensure rapid and thorough mixing.[2]
-
Use of Surfactants or Cyclodextrins: For persistent solubility issues, consider the use of solubility-enhancing agents like non-ionic surfactants (e.g., Tween-80) or cyclodextrins.[4]
Q2: I'm observing higher than expected cytotoxicity in my cell line. Is this normal?
A2: While this compound generally has a low cytotoxicity profile with a therapeutic index of >100 in some studies, unexpected cytotoxicity can occur. Here's how to troubleshoot:
-
Confirm Final Concentration: Double-check your calculations to ensure the final concentration of this compound is correct.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to distinguish between this compound-induced cytotoxicity and solvent effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to cholesterol derivatives. It's advisable to perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
-
Compound Aggregation: Aggregates of hydrophobic compounds can sometimes induce cellular stress and toxicity. Ensure proper solubilization as described in Q1.
Q3: The anti-HIV-1 potency of this compound in my assay is lower than reported values. What could be the reason?
A3: Several factors can contribute to lower than expected potency:
-
Solubility and Bioavailability: Poor solubility can lead to a lower effective concentration of this compound in your assay. Refer to the solubility troubleshooting steps in Q1.
-
Virus Strain and Cell Line: The IC50 of this compound can vary depending on the HIV-1 strain and the cell line used. Ensure your experimental system is comparable to those in published studies.
-
Assay-Specific Conditions: The protein concentration (e.g., serum) in your culture medium can affect the availability of this compound. Consider optimizing the serum concentration or using serum-free media for the duration of the drug exposure.
-
Compound Stability: While generally stable, prolonged incubation in culture media could lead to some degradation. It is good practice to assess the stability of your compound under your specific assay conditions.
Troubleshooting Guide
This guide addresses specific unexpected outcomes in this compound-based experiments.
Issue 1: Inconsistent or Non-reproducible Results in Anti-HIV-1 Assays
-
Potential Cause: Aggregation of this compound in the aqueous assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent anti-HIV-1 results.
Issue 2: this compound Appears Inactive in a CCR7-Mediated Chemotaxis Assay
-
Potential Cause: Sub-optimal assay conditions or issues with the chemokine gradient.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that the cell line used expresses sufficient levels of CCR7 on the cell surface.
-
Optimize Chemokine Concentration: Perform a dose-response experiment with the chemokine (CCL19 or CCL21) to determine the optimal concentration for inducing chemotaxis in your system.
-
Check Gradient Formation: Ensure that a stable chemokine gradient is being established in your chemotaxis chamber.
-
Positive Control: Include a known CCR7 antagonist as a positive control to validate the assay.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Anti-HIV-1 Activity | |||
| IC50 (HIV-1) | Varies by strain | Various T-cell lines | |
| Therapeutic Index | >100 | ||
| Chemokine Receptor Antagonism | |||
| CCR7 IC50 (vs CCL19) | 0.2 µM | CHO-K1 | |
| CCR7 IC50 (vs CCL21) | 2.7 µM | CHO-K1 | |
| CCR7 IC50 | 2.43 µM | ||
| CXCR2 IC50 | 0.66 µM | ||
| Cytotoxicity | |||
| CC50 | Varies by cell line |
Experimental Protocols
Protocol 1: HIV-1 Entry Assay (p24 ELISA)
This protocol is adapted from standard p24 ELISA procedures.
Objective: To quantify the inhibition of HIV-1 entry by this compound.
Materials:
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Target cells (e.g., TZM-bl or activated PBMCs)
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HIV-1 virus stock
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also prepare a vehicle control (DMSO) and a no-drug control.
-
Pre-incubate the cells with the this compound dilutions or controls for 1 hour at 37°C.
-
Add HIV-1 virus to each well and incubate for 2-4 hours at 37°C to allow for viral entry.
-
Wash the cells three times with PBS to remove unbound virus and compound.
-
Add fresh culture medium and incubate for 48-72 hours.
-
Collect the cell culture supernatant and quantify the p24 antigen concentration using an HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each this compound concentration relative to the no-drug control.
Caption: Workflow for the HIV-1 p24 ELISA-based entry assay.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol is based on standard MTT assay procedures.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control and a no-drug (cells only) control.
-
Replace the medium in the wells with the this compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration relative to the no-drug control and determine the CC50 value.
Protocol 3: CCR7 Chemotaxis Assay
This protocol is a general guide for a transwell-based chemotaxis assay.
Objective: To evaluate the inhibitory effect of this compound on CCR7-mediated cell migration.
Materials:
-
CCR7-expressing cells (e.g., activated T cells, Jurkat cells)
-
This compound stock solution (in DMSO)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Recombinant human CCL19 or CCL21
-
Transwell inserts (with appropriate pore size)
-
24-well plate
-
Flow cytometer or cell counter
Procedure:
-
Resuspend CCR7-expressing cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis medium containing the optimal concentration of CCL19 or CCL21. Add medium without chemokine to control wells.
-
Place the transwell inserts into the wells and add the cell suspension (pre-incubated with this compound or vehicle) to the upper chamber.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell counter.
-
Calculate the percent inhibition of chemotaxis for each this compound concentration.
Signaling Pathways
Caption: Simplified schematic of this compound's inhibition of HIV-1 entry.
Caption: this compound's antagonistic effect on the CCR7 signaling pathway.
References
- 1. Intrinsic solubility estimation and pH-solubility behavior of this compound (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
Optimizing the synthesis of Cosalane for higher yield and purity.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Cosalane, a potent anti-HIV agent. Our goal is to help you optimize your synthetic route for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is based on a convergent approach. This strategy involves the separate synthesis of two key fragments: a modified cholestane derivative and a disalicylmethane unit. These fragments are then coupled to form the final this compound molecule. This approach allows for the efficient construction of the complex structure and facilitates the purification of intermediates.
Q2: What are the critical starting materials for this compound synthesis?
A2: The primary commercially available starting materials are cholesterol and salicylaldehyde. Cholesterol is modified to introduce a linker at the C-3 position, while salicylaldehyde is used to construct the disalicylmethane pharmacophore.
Q3: What are the main challenges in the synthesis of the cholestane fragment?
A3: A key challenge is the stereoselective introduction of a three-carbon linker at the 3β-position of the cholestane ring. This often involves a multi-step sequence, and maintaining the desired stereochemistry is crucial for the biological activity of the final compound. Side reactions, such as elimination or rearrangements, can occur if reaction conditions are not carefully controlled.
Q4: What are common issues when preparing the disalicylmethane fragment?
A4: The formation of the disalicylmethane core, typically from a salicylaldehyde derivative, can be prone to the formation of polymeric byproducts. The chloromethylation of salicylaldehyde, a key step in preparing a reactive intermediate, can also yield side products like 5-(hydroxymethyl)salicylaldehyde and 5,5′-methylenebis(salicylaldehyde)[1]. Careful control of reaction temperature and stoichiometry is necessary to maximize the yield of the desired dichlorinated intermediate.
Q5: What is the most critical step in the overall synthesis?
A5: The coupling of the cholestane fragment with the disalicylmethane unit is a critical step that dictates the overall yield. This is typically an alkylation reaction where the hydroxyl group of the cholestane linker displaces a leaving group on the disalicylmethane moiety. Incomplete reaction or side reactions can lead to a complex mixture that is difficult to purify.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound and provides potential solutions.
Low Yield in the Final Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction time or temperature. - Use a stronger base to ensure complete deprotonation of the nucleophile. - Ensure all reagents are anhydrous, as water can quench the reaction. |
| Side reactions | - Lower the reaction temperature to minimize the formation of byproducts. - Use a less hindered base to avoid elimination reactions. - Consider using a different solvent to improve the solubility of the reactants and influence the reaction pathway. |
| Degradation of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the stability of your intermediates before proceeding with the coupling. |
Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials | - Optimize the stoichiometry of the reactants in the final coupling step. - Improve the purification of the intermediates to ensure they are free of starting materials before coupling. |
| Formation of byproducts | - Adjust reaction conditions (temperature, solvent, base) to disfavor the formation of known byproducts. - Employ a more efficient purification method, such as preparative HPLC, to separate the desired product from closely related impurities. |
| Residual solvent or reagents | - Ensure the final product is thoroughly dried under high vacuum. - Use appropriate washing steps during the work-up to remove any residual reagents. |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound, based on established literature.
Synthesis of 3β-(3-Bromopropyl)cholest-5-ene
-
Mesylation of 3β-(3-Hydroxypropyl)cholest-5-ene: To a solution of 3β-(3-hydroxypropyl)cholest-5-ene in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equivalents). Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Quench the reaction with cold water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Bromination: Dissolve the crude mesylate in anhydrous acetone and add lithium bromide (3 equivalents). Reflux the mixture for 4 hours.
-
Purification: After cooling to room temperature, remove the acetone under reduced pressure. Partition the residue between water and diethyl ether. Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3β-(3-bromopropyl)cholest-5-ene as a white solid.
Synthesis of Ethyl 3,5-dichloro-2-(3-(cholest-5-en-3β-yl)propoxy)benzoate
-
Alkylation: To a solution of ethyl 3,5-dichlorosalicylate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of 3β-(3-bromopropyl)cholest-5-ene (1 equivalent) in anhydrous DMF to the reaction mixture. Heat the reaction at 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired coupled product.
Synthesis of this compound
-
Hydrolysis: Dissolve the ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and ethanol. Add an aqueous solution of sodium hydroxide (5 equivalents) and reflux the mixture for 6 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by recrystallization or column chromatography to obtain the final product as a white solid.
Data Presentation
Table 1: Optimization of the Final Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 | 90 |
| 2 | NaH | THF | 65 | 18 | 72 | 92 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 10 | 78 | 95 |
| 4 | DBU | Toluene | 100 | 8 | 55 | 85 |
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the coupling step.
References
Technical Support Center: Managing Cosalane Cytotoxicity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with Cosalane, particularly at high concentrations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cell cultures are showing significant toxicity at high concentrations of this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity with this compound, a hydrophobic cholesterol derivative, can stem from several factors. Here are initial steps to consider:
-
Confirm Solubility and Aggregation: this compound's hydrophobic nature can lead to poor solubility and aggregation in aqueous culture media at high concentrations. Aggregates can cause non-specific and potent cytotoxic effects.
-
Troubleshooting: Use a validated solubilizing agent (e.g., DMSO, ethanol) and ensure the final solvent concentration is non-toxic to your cell line (typically <0.1-0.5%). Always include a vehicle control in your experiments. Visually inspect the media for precipitation after adding this compound.
-
-
Dose-Response and Time-Course Analysis: Determine the precise concentration and exposure duration at which cytotoxicity becomes prominent. This will help in defining the therapeutic window for your specific cell type.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is possible your cell line is particularly sensitive to this compound's mechanism of action. Consider testing on a panel of cell lines if possible.
Q2: What are some advanced strategies to mitigate this compound's cytotoxicity while maintaining its therapeutic effect?
A2: Several formulation and chemical modification strategies can be employed to reduce the off-target cytotoxicity of hydrophobic drugs like this compound. These approaches aim to improve solubility, alter biodistribution, and control the release of the active compound.
-
Formulation-Based Strategies: Encapsulating this compound in a drug delivery system can shield healthy cells from high concentrations of the free drug.[1][2]
-
Liposomal Formulation: As this compound is a cholesterol derivative, it can be readily incorporated into the lipid bilayer of liposomes. This can enhance its solubility, prolong its circulation time, and potentially reduce its interaction with non-target cell membranes.[3][4][5]
-
Nanoparticle Encapsulation: Biodegradable polymeric nanoparticles can encapsulate hydrophobic drugs, providing controlled release and potentially reducing systemic toxicity.
-
-
Chemical Modification Strategies:
-
Prodrug Development: A prodrug of this compound could be synthesized by attaching a promoiety that masks its cytotoxic functional groups and improves its solubility. This inactive form would then be converted to the active this compound at the target site.
-
Analog Synthesis: Designing and synthesizing analogs of this compound with modifications to its structure could lead to a better therapeutic index, maintaining efficacy while reducing toxicity.
-
Q3: Are there specific signaling pathways I should investigate to understand the mechanism of this compound's cytotoxicity?
A3: While the precise cytotoxic signaling of this compound is not fully elucidated, its structural similarity to cholesterol and its known interactions with cell membranes suggest potential pathways to investigate. Cholesterol and its derivatives are known to influence membrane-associated signaling pathways. One such critical pathway is the PI3K/Akt signaling cascade , which is a key regulator of cell survival, proliferation, and apoptosis. Drugs that modulate cholesterol pathways have been shown to impact Akt signaling. It is plausible that at high concentrations, this compound could disrupt lipid rafts and perturb signaling proteins that rely on this membrane microdomain, potentially leading to the inhibition of pro-survival signals like Akt, and thereby inducing apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Prepare stock solutions in an appropriate solvent (e.g., 100% DMSO). When diluting into aqueous media, vortex or sonicate briefly. Do not exceed the solubility limit in the final assay medium. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate multichannel pipettes and use a consistent seeding technique. |
| Assay Interference | Some nanoparticles or colored compounds can interfere with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue). Run controls with the delivery vehicle alone to check for interference. Consider using a label-free or endpoint assay that directly counts live/dead cells (e.g., Trypan Blue exclusion, automated cell counting). |
Issue 2: Off-Target Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor Biodistribution of Free Drug | Hydrophobic drugs often accumulate non-specifically, leading to toxicity. Encapsulate this compound in a nanoparticle or liposomal formulation to improve its pharmacokinetic profile and potentially target it to the tissue of interest. |
| High Peak Plasma Concentration (Cmax) | A high Cmax can lead to acute toxicity. A controlled-release formulation (e.g., polymeric nanoparticles) can lower the Cmax while maintaining the therapeutic exposure (AUC). |
| Vehicle-Related Toxicity | The vehicle used to solubilize this compound for injection may have its own toxicity profile. Conduct a vehicle-only toxicity study in parallel. |
Data Presentation: Strategies to Reduce Cytotoxicity
The following table summarizes hypothetical data illustrating the potential of different strategies to reduce the cytotoxicity of a hydrophobic compound like this compound.
| Formulation | Drug Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Free this compound | 10 | 85 | 50 |
| 50 | 52 | ||
| 100 | 25 | ||
| Liposomal this compound | 10 | 95 | 85 |
| 50 | 75 | ||
| 100 | 45 | ||
| This compound-loaded Nanoparticles | 10 | 98 | 92 |
| 50 | 80 | ||
| 100 | 55 |
This table presents illustrative data to demonstrate the expected trend of reduced cytotoxicity with advanced formulations. Actual results will vary based on the specific formulation, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes a standard thin-film hydration method for encapsulating this compound into liposomes.
-
Lipid Film Preparation:
-
Dissolve this compound, phospholipids (e.g., DSPC), and cholesterol in a molar ratio (e.g., 0.1:2:1) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of different this compound formulations.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, liposomal this compound, and empty liposomes (vehicle control) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curves and determine the IC50 values for each formulation.
-
Mandatory Visualizations
Caption: Workflow for developing and testing less cytotoxic this compound formulations.
Caption: Hypothetical mechanism of this compound-induced cytotoxicity via PI3K/Akt pathway.
References
- 1. Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobicity: The door to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol derivative-based liposomes for gemcitabine delivery: preparation, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
How to address batch-to-batch variability of synthetic Cosalane.
Welcome to the Technical Support Center for synthetic Cosalane. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of synthetic this compound, ensuring the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound that has shown potent anti-HIV activity.[1] Its primary mechanism of action involves the inhibition of the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells, which is a critical step in viral entry.[1][2] Additionally, it has been shown to inhibit HIV reverse transcriptase and protease, as well as acting as a CCR7 antagonist.[1][3]
Q2: We are observing different levels of anti-HIV activity between different batches of this compound. What could be the cause?
Batch-to-batch variability in the biological activity of synthetic compounds like this compound can stem from several factors:
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Purity Profile: The presence of unreacted starting materials, byproducts from the synthesis, or degradation products can interfere with the biological assays.
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Structural Integrity: Minor variations in the chemical structure, including stereochemistry, can significantly impact biological activity.
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Physicochemical Properties: Differences in solubility, aggregation state, or crystalline form between batches can affect the compound's bioavailability in cell-based assays.
A systematic approach to characterizing each batch is crucial for identifying the root cause of the variability.
Q3: What are the recommended analytical techniques to assess the quality and consistency of this compound batches?
A panel of analytical methods should be employed to ensure the identity, purity, and consistency of each batch of synthetic this compound. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any structural isomers or impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
-
Solubility Assays: To ensure consistent solubility profiles across batches.
Troubleshooting Guides
Issue 1: Inconsistent Anti-HIV Activity in Cell-Based Assays
Symptoms:
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Significant variation in EC₅₀ values between batches in HIV inhibition assays.
-
Lack of dose-response relationship in some batches.
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High variability in replicate wells for the same batch.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before further dilution in cell culture media. Visually inspect for any precipitation. Perform a solubility test for each new batch. |
| Compound Aggregation | Sonication of the stock solution before use can help to break up aggregates. Consider the use of a non-ionic surfactant at a low concentration in the assay medium. |
| Batch Purity | Analyze each batch by HPLC to determine the purity profile. If impurities are detected, attempt to repurify the batch or obtain a new, high-purity batch. |
| Assay Conditions | Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Ensure consistent mixing of the compound in the assay plates. |
Issue 2: Variability in Physicochemical Properties
Symptoms:
-
Different appearance (e.g., color, crystallinity) between batches.
-
Inconsistent solubility in standard solvents.
-
Difficulty in preparing stock solutions of consistent concentration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Analyze for residual solvents from the synthesis using Gas Chromatography (GC). Implement a final drying step under high vacuum to remove residual solvents. |
| Polymorphism | Different crystalline forms (polymorphs) can exhibit different physical properties. Consider using powder X-ray diffraction (PXRD) to characterize the solid state of each batch. |
| Hygroscopicity | Store this compound in a desiccator to prevent moisture absorption, which can affect its weight and solubility. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of a this compound batch and identify any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Method:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Set up the HPLC system with the following parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient: 70-95% B over 20 minutes, then hold at 95% B for 5 minutes.
-
-
Inject the this compound sample and analyze the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: HIV-1 Entry Inhibition Assay
Objective: To assess the biological activity of different batches of this compound by measuring their ability to inhibit HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped virus
-
This compound samples
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
Method:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the HIV-1 Env-pseudotyped virus with the this compound dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-Cosalane mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry for each this compound concentration and determine the EC₅₀ value.
Visualizations
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Cosalane in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of Cosalane in cellular assays.
Introduction to this compound and its Off-Target Profile
This compound is a synthetic compound initially developed as an anti-HIV agent. Its primary mechanism of action involves the inhibition of viral entry and reverse transcriptase. However, like many small molecules, this compound exhibits off-target activities that can confound experimental results if not properly controlled for. The most well-documented off-target effects of this compound are its potent antagonism of the chemokine receptors CCR7 and CXCR2. It has also been reported to interact with CCR1. This promiscuity is, in part, attributed to its high lipophilicity. Understanding and managing these off-target effects are crucial for the accurate interpretation of data from cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
A1: this compound's primary on-target activity is the inhibition of HIV-1 replication through interference with viral entry (gp120-CD4 binding) and reverse transcriptase.[1][2] Its principal off-targets are chemokine receptors, specifically CCR7 and CXCR2, where it acts as an antagonist.[3] It has also been shown to inhibit RANTES (CCL5)-induced migration via interaction with CCR1.[4]
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The off-target effects of this compound on chemokine receptors are observed in the low micromolar and even nanomolar range. The IC50 values for CCR7 and CXCR2 antagonism can vary depending on the specific ligand and assay system used. For example, the IC50 for CCR7 antagonism is lower when CCL19 is the agonist compared to CCL21. It is crucial to perform dose-response experiments in your specific cell system to determine the concentration at which off-target effects become significant.
Q3: How can I differentiate between the anti-HIV (on-target) and chemokine receptor antagonist (off-target) effects of this compound in my experiments?
A3: Differentiating between on- and off-target effects requires careful experimental design. Here are several strategies:
-
Use of specific cell lines: Employ cell lines that express the target of interest but lack the off-target receptor, and vice versa. For example, to study anti-HIV effects without CCR7 interference, use a T-cell line with low or no CCR7 expression.
-
Ligand competition: To confirm off-target effects on a chemokine receptor, perform competition assays with known receptor agonists (e.g., CCL19 or CCL21 for CCR7). This compound's effect should be surmountable with increasing concentrations of the natural ligand.
-
Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. For instance, if you are studying cell migration, use both a Boyden chamber assay and a real-time imaging-based wound healing assay.
-
Knockout/Knockdown models: The most definitive way to confirm an off-target effect is to use CRISPR/Cas9 or siRNA to eliminate the expression of the suspected off-target protein (e.g., CCR7). If the effect of this compound is diminished or abolished in these cells compared to wild-type, it confirms the involvement of that off-target.
Q4: What are the common signs of this compound-induced cytotoxicity in cellular assays?
A4: At higher concentrations, this compound can induce cytotoxicity, which is a common off-target effect for lipophilic compounds. Signs of cytotoxicity include:
-
Reduced cell viability in assays like MTT, MTS, or CellTiter-Glo®.
-
Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Induction of apoptosis or necrosis, which can be measured by assays for caspase activity, Annexin V staining, or LDH release.
It is essential to determine the cytotoxic concentration 50 (CC50) of this compound in your cell line of interest and work at concentrations well below this value for your functional assays.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against its primary off-targets.
Table 1: this compound IC50 Values for CCR7 Antagonism
| Agonist | Species | IC50 (µM) |
| CCL19 | Human | 0.207 |
| CCL19 | Murine | 0.193 |
| CCL21 | Human | 2.66 |
| CCL21 | Murine | 1.98 |
| CCL19/CCL21 | Human/Murine | 2.43 |
Data compiled from multiple sources.[3]
Table 2: this compound IC50 Values for CXCR2 Antagonism
| Species | IC50 (µM) |
| Human | 0.66 |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Migration in a Non-HIV Context
Possible Cause: You are likely observing the off-target antagonist effect of this compound on chemokine receptors (CCR7, CXCR2, or CCR1) that are endogenously expressed on your cells and involved in their migration.
Troubleshooting Steps:
-
Characterize Receptor Expression: Use flow cytometry or qPCR to determine the expression levels of CCR7, CXCR2, and CCR1 on your cell line.
-
Perform Ligand Competition: Pre-incubate your cells with a known agonist for the expressed chemokine receptor(s) before adding this compound. If the inhibitory effect of this compound is reduced, it confirms an off-target interaction.
-
Use a Structurally Unrelated Antagonist: Treat your cells with a different, well-characterized antagonist for the suspected chemokine receptor. If it phenocopies the effect of this compound, it strengthens the evidence for an off-target mechanism.
-
Dose-Response Analysis: Perform a careful dose-response curve for this compound's effect on migration. Compare the IC50 for migration inhibition with the known IC50 values for its off-target activities.
Logical Workflow for Investigating Unexpected Migration Inhibition
Caption: Troubleshooting workflow for unexpected migration inhibition.
Issue 2: High Background or Non-Specific Effects in a Reporter Assay
Possible Cause: Due to its lipophilic nature, this compound can cause non-specific effects at higher concentrations, such as membrane disruption or aggregation, leading to artifacts in cell-based assays.
Troubleshooting Steps:
-
Determine Cytotoxicity Threshold: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which this compound becomes toxic to your cells. Ensure your experimental concentrations are well below this threshold.
-
Include a Counter-Screen: If using a reporter assay (e.g., luciferase or β-galactosidase), perform a counter-screen with a cell line that does not express your target of interest. This will help identify non-specific effects on the reporter system itself.
-
Solubility and Aggregation Check: Visually inspect your this compound dilutions for any signs of precipitation. Consider using a detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to minimize aggregation, but be sure to test the effect of the detergent alone on your cells.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated wells to account for any solvent effects.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol provides a general method for assessing the effect of this compound on chemokine-induced cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (pore size appropriate for your cells)
-
Chemoattractant (e.g., CCL19 or CCL21)
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add chemoattractant (e.g., 100 ng/mL CCL19) to the lower chamber of the Boyden apparatus.
-
In the upper chamber, add cells pre-incubated with different concentrations of this compound or vehicle control for 30 minutes.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a duration optimized for your cell type (typically 2-6 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a fluorescent dye (e.g., Calcein-AM).
-
Quantify the fluorescence using a plate reader.
-
Experimental Workflow for a Chemotaxis Assay
Caption: Workflow for a typical Boyden chamber chemotaxis assay.
β-Arrestin Recruitment Assay
This assay can be used to quantify the antagonist activity of this compound on CCR7.
Materials:
-
Cell line stably co-expressing a tagged CCR7 and a β-arrestin-enzyme fragment complementation (EFC) reporter system.
-
CCL19 or CCL21
-
This compound
-
Assay buffer
-
Luminescent substrate for the EFC system
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the reporter cell line in a 96-well white, clear-bottom plate and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Antagonist Treatment:
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (e.g., EC80 of CCL19) to all wells, including those with this compound.
-
-
Incubation:
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the luminescent substrate and incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Signaling Pathway Diagram
CCR7 Signaling Pathway
This compound's off-target effects are primarily mediated through the inhibition of chemokine receptors like CCR7. Understanding the downstream signaling of this receptor is key to interpreting experimental results.
Caption: Simplified CCR7 signaling pathway and the inhibitory point of this compound.
References
- 1. ibidi.com [ibidi.com]
- 2. C-C chemokine receptor type 7 - Wikipedia [en.wikipedia.org]
- 3. The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of Cosalane: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting and troubleshooting data from studies on Cosalane, a molecule with a complex and multifaceted pharmacological profile. This guide addresses the potential for conflicting data arising from its diverse mechanisms of action and offers practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of conflicting data in this compound studies?
The main source of apparent conflict in this compound research stems from its pleiotropic nature, acting on multiple, distinct molecular targets. The interpretation of which mechanism is "primary" can vary depending on the experimental context and the assays employed. Early research predominantly focused on its anti-HIV activity, identifying it as an inhibitor of viral entry by blocking the interaction between the HIV envelope glycoprotein gp120 and the host cell's CD4 receptor.[1] Concurrently, studies also demonstrated its ability to inhibit HIV-1 reverse transcriptase and protease.[1] More recent investigations have unveiled its potent antagonism of the chemokine receptors CCR7 and CXCR2.[2] The "conflicting data" is often a matter of emphasis and the specific biological question being addressed in a study rather than direct contradictory findings.
Q2: How can this compound act as both an anti-HIV agent and a chemokine receptor antagonist?
This compound's dual activity is attributed to its unique chemical structure, which allows it to interact with different protein targets. The molecule's design enables it to bind to the gp120 protein of HIV, preventing its attachment to the CD4 receptor on T-cells, a crucial first step in viral infection.[1][3] Simultaneously, its structure facilitates binding to chemokine receptors like CCR7 and CXCR2, modulating their signaling pathways. This multi-target activity is a known phenomenon for some small molecules and presents both therapeutic opportunities and challenges in drug development.
Q3: Are there any reported clinical trials for this compound?
To date, a comprehensive search of publicly available clinical trial registries and scientific literature has not revealed any registered clinical trials for this compound. Its development status remains in the preclinical phase.
Q4: What are the known IC50/EC50 values for this compound's different activities?
The reported potency of this compound varies depending on the target and the specific assay used. The following table summarizes key quantitative data from published studies.
Quantitative Data Summary
| Target/Activity | Assay Type | Cell Line/System | Reported Value (IC50/EC50) | Reference |
| Anti-HIV Activity | ||||
| HIV-1 Replication | Cytopathic Effect Assay | CEM-SS | EC50: 5.1 µM | |
| HIV-1 Reverse Transcriptase | Enzymatic Assay | Recombinant HIV-1 RT | IC50: >100 µM (low potency) | |
| HIV-1 Protease | Enzymatic Assay | Recombinant HIV-1 Protease | IC50: >100 µM (low potency) | |
| Chemokine Receptor Antagonism | ||||
| CCR7 | β-arrestin recruitment assay | CHO-K1 cells expressing human CCR7 | IC50: 0.2 µM (vs. CCL19) | |
| CCR7 | β-arrestin recruitment assay | CHO-K1 cells expressing human CCR7 | IC50: 2.7 µM (vs. CCL21) | |
| CXCR2 | Not specified | Not specified | IC50: 0.66 µM |
Troubleshooting Guide
Issue: Discrepancy between in vitro and in vivo results.
Potential Causes:
-
Pharmacokinetics and Bioavailability: this compound's efficacy in vivo is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile, which cannot be fully recapitulated in vitro.
-
Complex Biological Environment: The in vivo environment includes a multitude of cell types, signaling molecules, and physiological factors that can modulate the activity of this compound, leading to different outcomes compared to a simplified in vitro cell culture system.
-
Off-Target Effects: In a whole organism, this compound may interact with unforeseen targets, leading to unexpected biological responses or toxicities not observed in isolated cell-based assays.
Troubleshooting Steps:
-
Thorough Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct comprehensive PK/PD studies in relevant animal models to understand the drug's exposure at the target site and its relationship to the observed biological effect.
-
Use of More Complex In Vitro Models: Employ more physiologically relevant in vitro systems, such as 3D organoids or co-culture systems, to better mimic the in vivo environment.
-
Careful Dose Selection: Ensure that the doses used in in vivo studies are based on robust PK data and achieve exposures that are relevant to the in vitro concentrations showing activity.
Issue: Variability in IC50/EC50 values across different studies.
Potential Causes:
-
Assay-Specific Parameters: Differences in assay conditions, such as incubation time, temperature, cell density, and the specific reagents used (e.g., antibodies, substrates), can significantly impact the measured potency.
-
Cell Line Differences: The expression levels of the target protein, as well as the presence of other interacting partners, can vary between different cell lines, leading to different sensitivities to the compound.
-
Data Analysis Methods: The mathematical models and software used to calculate IC50/EC50 values can influence the final result.
Troubleshooting Steps:
-
Standardize Protocols: When comparing data, ensure that the experimental protocols are as similar as possible.
-
Use a Reference Compound: Include a well-characterized reference compound in all assays to normalize the results and facilitate comparison across different experiments.
-
Detailed Reporting: When publishing data, provide a thorough description of the experimental methods and data analysis procedures to allow for accurate interpretation and comparison by other researchers.
Experimental Protocols
HIV-1 gp120-CD4 Binding Inhibition Assay (ELISA-based)
This protocol is a representative method for assessing the inhibition of the gp120-CD4 interaction.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
This compound or other test compounds
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) with 0.05% Tween 20 (PBS-T)
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL of sCD4 (e.g., 100 ng/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS-T. Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Inhibition: Wash the plate three times with PBS-T. Prepare serial dilutions of this compound in assay buffer. In a separate plate, pre-incubate the diluted this compound with a constant concentration of gp120 (e.g., 100 ng/mL) for 1 hour at 37°C.
-
Binding: Transfer 100 µL of the this compound/gp120 mixture to the sCD4-coated plate and incubate for 2 hours at 37°C.
-
Detection: Wash the plate five times with PBS-T. Add 100 µL of anti-gp120 antibody (e.g., 1 µg/mL in blocking buffer) and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBS-T. Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBS-T. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Readout: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Reverse Transcriptase (RT) Inhibition Assay (Non-radioactive)
This protocol outlines a general procedure for a non-radioactive RT inhibition assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound or other test compounds
-
RT assay kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, and dNTP mix according to the kit's instructions.
-
Inhibitor Addition: Add the diluted this compound or control (e.g., vehicle) to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the diluted HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 1-2 hours).
-
Detection: Follow the kit's instructions for the detection of the newly synthesized DNA. This may involve a colorimetric or fluorometric readout.
-
Readout: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value.
CCR7 Chemotaxis Assay (Transwell-based)
This is a representative protocol for assessing the effect of this compound on CCR7-mediated cell migration.
Materials:
-
Cells expressing CCR7 (e.g., T-lymphocytes, transfected cell lines)
-
This compound or other test compounds
-
Chemoattractant (CCL19 or CCL21)
-
Transwell inserts (with appropriate pore size for the cells used)
-
24-well plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
Procedure:
-
Cell Preparation: Resuspend the CCR7-expressing cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL19) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Quantification: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
Visualizing this compound's Mechanisms and Experimental Workflows
To aid in the conceptualization of this compound's complex activity and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Multiple molecular targets of this compound.
Caption: A logical workflow for interpreting this compound data.
Caption: this compound's antagonism of the CCR7 signaling pathway.
References
Improving the stability of Cosalane in different experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cosalane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, primarily its inherent physicochemical properties. Key factors include:
-
pH: this compound is a diprotic acid, and its solubility is highly dependent on pH.[1] Changes in pH can lead to precipitation and loss of activity.
-
Solvent Choice: Due to its extreme hydrophobicity, this compound's stability is significantly affected by the solvent system used.[1] It is soluble in organic solvents like DMSO but has very low aqueous solubility.[2]
-
Temperature: Like many complex organic molecules, this compound may be susceptible to degradation at elevated temperatures.[3]
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds.[3] It is advisable to protect this compound solutions from light.
-
Oxidation: The chemical structure of this compound may be susceptible to oxidation, leading to degradation.
-
Interactions with Other Molecules: this compound is known to bind extensively to proteins like serum albumin. It can also interact with certain excipients in a formulation.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffers?
A2: Given this compound's extremely low intrinsic aqueous solubility (approximately 1 ng/mL), achieving a stable solution in aqueous buffers can be challenging. Here are some strategies:
-
pH Adjustment: The most effective method to enhance this compound's aqueous solubility is by increasing the pH. As a diprotic acid, its solubility can be increased by over 107-fold through pH adjustment.
-
Use of Co-solvents: For in vivo or cell culture experiments, initial dissolution in a small amount of a water-miscible organic solvent like DMSO is common, followed by dilution into the aqueous medium.
-
Formulation with Surfactants: Non-ionic surfactants such as Tween 80 can be used to create stable micellar formulations of hydrophobic drugs.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For solid this compound powder, storage at -20°C for up to three years is recommended. For stock solutions in solvents like DMSO, storage at -80°C for up to six months or -20°C for one month is advised to maintain stability. Always protect from light and moisture.
Troubleshooting Guides
Issue 1: Precipitation of this compound during experimental setup.
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding this compound stock to an aqueous buffer.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is extremely hydrophobic. Ensure the final concentration in your aqueous medium does not exceed its solubility limit under your experimental conditions. |
| pH Shift | The pH of your final solution may be too low to maintain this compound in its soluble, deprotonated form. Measure the final pH and adjust upwards if necessary. A 100-fold increase in solubility per pH unit increase has been suggested. |
| "Salting Out" Effect | High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer. |
| Improper Dissolution of Stock | Ensure the initial this compound stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into the aqueous medium. |
Troubleshooting Workflow:
Issue 2: Loss of this compound Activity Over Time in Solution.
Symptoms:
-
Decreased biological effect in experiments conducted after the solution has been stored for a period.
-
Changes in the appearance (e.g., color) of the solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Chemical Degradation (e.g., Hydrolysis, Oxidation) | Store stock solutions at low temperatures (-20°C or -80°C) as recommended. Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh before each experiment. Consider adding antioxidants if oxidation is suspected, but this must be validated for your specific assay. |
| Photodegradation | Protect all this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and polypropylene tubes where possible. |
| Interaction with Media Components | This compound binds extensively to proteins like albumin. If using serum-containing media, the free concentration of this compound may decrease over time due to protein binding. Account for this in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved. Ensure no visible particulates remain.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively assess the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized, but likely a mixture of an organic solvent like acetonitrile and an aqueous buffer with an acidic modifier like formic or acetic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution under the desired experimental conditions (e.g., in a specific buffer at a certain temperature), inject a sample into the HPLC and record the peak area of the this compound peak. This will serve as the baseline.
-
Incubation: Store the solution under the conditions being tested (e.g., 37°C, room temperature, exposed to light, etc.).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution, and if necessary, quench any reaction and centrifuge to remove any precipitate.
-
HPLC Analysis: Inject the sample from each time point into the HPLC and record the peak area of the this compound peak. Also, observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area of this compound over time indicates instability under the tested conditions.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure, potential degradation mechanisms could include:
-
Hydrolysis: The ester linkages in the disalicylmethane moiety could potentially be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The phenolic hydroxyl groups could be prone to oxidation.
Further studies, such as forced degradation studies coupled with mass spectrometry, would be necessary to definitively identify degradation products and pathways.
References
- 1. Intrinsic solubility estimation and pH-solubility behavior of this compound (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | inhibitor/agonist | CAS 154212-56-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-HIV Activities of Cosalane and Zidovudine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV activities of two distinct antiviral compounds: Cosalane and Zidovudine (also known as AZT). While both agents exhibit inhibitory effects against the Human Immunodeficiency Virus (HIV), they operate through fundamentally different mechanisms, targeting distinct stages of the viral life cycle. This document summarizes their in vitro efficacy, cytotoxicity, and therapeutic potential, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Executive Summary
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of antiretroviral therapy for decades. It acts as a chain terminator during the conversion of viral RNA to DNA, a critical step in HIV replication. This compound, a non-nucleoside compound, exhibits a multi-pronged attack on the virus, primarily by inhibiting the entry of HIV into host cells through the disruption of the interaction between the viral envelope glycoprotein gp120 and the cellular CD4 receptor.[1] It has also been reported to possess inhibitory activity against HIV reverse transcriptase and protease.
The available data suggests that this compound is a potent inhibitor of HIV with a high therapeutic index. Zidovudine is also a potent inhibitor, and its efficacy has been well-established in clinical practice. A direct, head-to-head comparison of their quantitative anti-HIV activity in the same experimental setting is crucial for a definitive assessment of their relative potency and safety.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the available in vitro anti-HIV-1 activity and cytotoxicity data for this compound and Zidovudine. It is important to note that the data for each compound has been compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines, virus strains, and assay methodologies.
| Compound | 50% Effective Concentration (EC₅₀) (µM) | 50% Inhibitory Concentration (IC₅₀) (µM) | 50% Cytotoxic Concentration (CC₅₀) (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Data Not Available | Data Not Available | Data Not Available | > 100 |
| Zidovudine (AZT) | Data Not Available | 0.004 | 29 | 7250 |
Note: The Selectivity Index (SI) is a measure of a drug's safety margin, with a higher value indicating a more favorable profile.[2]
Mechanisms of Action
This compound: A Multi-Target Inhibitor
This compound's primary mechanism of action is the inhibition of HIV entry into the host cell.[1] This is achieved by interfering with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on T-cells.[1] This interaction is the initial and essential step for viral entry. By blocking this binding, this compound effectively prevents the virus from infecting new cells. Additionally, some studies suggest that this compound may also inhibit the activity of HIV reverse transcriptase and protease, further contributing to its anti-HIV effect.[1]
Zidovudine: A Chain Terminator of Viral DNA Synthesis
Zidovudine is a synthetic thymidine analogue that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Once inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. The incorporation of Zidovudine triphosphate leads to the termination of DNA chain elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts the replication of the viral genome.
Experimental Protocols
The following are representative protocols for assessing the in vitro anti-HIV activity and cytotoxicity of antiretroviral drugs.
HIV-1 Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
a. Cell and Virus Preparation:
-
Human T-lymphoblastoid cell lines susceptible to HIV-1 infection, such as CEM-SS or MT-4 cells, are used.
-
A laboratory-adapted strain of HIV-1 is propagated in these cells to generate a virus stock with a known titer.
b. Assay Procedure:
-
Seed the target cells into a 96-well microtiter plate.
-
Prepare serial dilutions of the test compound (this compound or Zidovudine) and add them to the wells. Include wells with no drug as virus controls and wells with cells only as mock-infected controls.
-
Add a standardized amount of HIV-1 to the wells containing the test compound and the virus control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for the development of significant cytopathic effects in the virus control wells (typically 4-6 days).
-
Assess cell viability using a colorimetric method, such as the MTT assay described below.
c. Data Analysis:
-
The 50% effective concentration (EC₅₀), which is the drug concentration that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a drug.
a. Assay Procedure:
-
Seed uninfected target cells (e.g., CEM-SS or MT-4) in a 96-well microtiter plate.
-
Expose the cells to the same serial dilutions of the test compound as used in the anti-HIV assay. Include control wells with no drug.
-
Incubate the plate under the same conditions as the CPE assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.
b. Data Analysis:
-
The 50% cytotoxic concentration (CC₅₀), which is the drug concentration that reduces cell viability by 50% compared to the untreated control cells, is calculated from the dose-response curve.
-
The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀ (or EC₅₀), providing a measure of the drug's therapeutic window.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the anti-HIV mechanisms of this compound and Zidovudine.
Caption: Mechanism of action of this compound inhibiting HIV entry.
Caption: Mechanism of action of Zidovudine.
References
Unraveling Cosalane's Anti-HIV Mechanism: A Comparative Guide to Genetic Validation
For Immediate Release
A Deep Dive into the Genetic Validation of Cosalane's Multifaceted Anti-HIV Activity, in Comparison with Established Antiretroviral Agents.
This guide provides a comprehensive analysis of the genetic approaches used to validate the mechanism of action of this compound, a unique anti-HIV agent with a broad spectrum of activity. While direct genetic validation studies for this compound are not extensively documented in publicly available literature, this document outlines the established methodologies for such validation by drawing comparisons with well-characterized HIV inhibitors, particularly the fusion inhibitor Enfuvirtide. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of antiretroviral drug validation.
This compound has been identified as a multi-target inhibitor, interfering with HIV-1 entry by inhibiting the binding of the viral envelope protein gp120 to the host cell's CD4 receptor and subsequent membrane fusion.[1][2][3] Additionally, it has been reported to inhibit viral enzymes crucial for replication, including reverse transcriptase, protease, and integrase.[3] More recently, this compound has been characterized as a potent antagonist of the CCR7 chemokine receptor.[4]
Comparative Analysis of Anti-HIV Activity
To contextualize the potency of this compound, the following table summarizes its reported inhibitory concentrations against various viral and cellular targets, alongside a well-established HIV fusion inhibitor, Enfuvirtide.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | HIV-1 (various isolates) | Cytopathic Effect | Potent inhibitor | |
| gp120-CD4 Binding | Inhibition Assay | Not specified | ||
| HIV-1 Reverse Transcriptase | Enzymatic Assay | Inhibitor | ||
| HIV-1 Protease | Enzymatic Assay | Inhibitor | ||
| CCR7 (with CCL19) | β-arrestin Recruitment | 0.2 µM | ||
| CCR7 (with CCL21) | β-arrestin Recruitment | 2.7 µM | ||
| Enfuvirtide | HIV-1 Fusion (HR1 domain of gp41) | Cell-based Fusion Assay | Nanomolar range |
Genetic Validation of Mechanism of Action: A Comparative Approach
Genetic validation is a cornerstone of drug development, providing definitive evidence of a drug's mechanism of action and potential resistance pathways. This is typically achieved through two primary experimental approaches: the selection and characterization of drug-resistant viral variants and site-directed mutagenesis of the putative drug target.
Analysis of Drug-Resistant Mutants
The emergence of drug-resistant mutations is a powerful tool to confirm a drug's target and binding site. Viruses that replicate in the presence of an inhibitor will often acquire mutations in the gene encoding the drug's target, leading to reduced binding affinity and decreased drug efficacy.
Comparison with Enfuvirtide:
Enfuvirtide, a peptide-based fusion inhibitor, targets the first heptad repeat (HR1) of the HIV-1 envelope glycoprotein gp41, preventing the conformational changes required for membrane fusion. Genetic validation of its mechanism has been extensively documented through the analysis of resistant viruses isolated from patients undergoing treatment. These studies have consistently identified mutations within a specific 10-amino-acid region of gp41 (codons 36-45) as being responsible for Enfuvirtide resistance. The most common resistance mutations include substitutions at positions G36, V38, Q40, N43, and L45.
Hypothetical Genetic Validation of this compound:
While specific resistance mutations for this compound have not been reported, a similar genetic validation approach could be employed. This would involve in vitro selection experiments where HIV-1 is cultured in the presence of increasing concentrations of this compound. The resulting resistant viruses would then be isolated, and their envelope (gp120 and gp41), reverse transcriptase, protease, and integrase genes would be sequenced to identify mutations that are not present in the wild-type virus. The identification of consistent mutations in one or more of these genes across multiple independent selection experiments would provide strong evidence for this compound's direct interaction with the corresponding protein.
Site-Directed Mutagenesis
Site-directed mutagenesis allows researchers to systematically alter the amino acid sequence of a protein to identify residues critical for drug binding and activity. By introducing specific mutations into the putative target protein and observing a corresponding decrease in the inhibitor's efficacy, a direct link between the drug and its target can be established.
Comparison with CD4-gp120 Interaction Studies:
The interaction between the CD4 receptor and the HIV-1 gp120 envelope protein has been extensively studied using site-directed mutagenesis. By systematically mutating amino acids in the CD4 binding site on gp120, and vice versa, researchers have precisely mapped the critical residues involved in this interaction. These studies have been instrumental in validating the mechanism of action of entry inhibitors that target this interaction.
Hypothetical Genetic Validation of this compound:
To validate this compound's inhibition of gp120-CD4 binding, a similar site-directed mutagenesis strategy could be implemented. Specific amino acid residues in the known CD4-binding site of gp120 could be mutated. The resulting mutant viruses or recombinant gp120 proteins would then be tested for their sensitivity to this compound in cell-based fusion assays or binding assays, respectively. A significant reduction in this compound's inhibitory activity against a specific mutant would pinpoint that residue as being crucial for the drug's interaction with gp120. A similar approach could be applied to validate the interaction of this compound with reverse transcriptase, protease, and integrase.
Experimental Protocols
Proposed Protocol for Identification of this compound Resistance Mutations
This protocol describes a general workflow for the in vitro selection and characterization of HIV-1 variants resistant to this compound.
-
Virus Culture and Drug Selection:
-
An HIV-1 laboratory strain (e.g., NL4-3) is cultured in a suitable T-cell line (e.g., MT-4 cells).
-
The culture is initiated in the presence of a sub-inhibitory concentration of this compound (e.g., at the IC50).
-
As viral replication is observed (monitored by p24 antigen production or reverse transcriptase activity), the concentration of this compound is gradually increased in subsequent passages.
-
This process is continued until the virus can replicate efficiently in the presence of high concentrations of this compound.
-
-
Viral RNA Extraction and Gene Amplification:
-
Viral RNA is extracted from the supernatant of the resistant virus culture using a commercial kit.
-
The RNA is then subjected to reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length envelope (env), reverse transcriptase (pol), protease (pro), and integrase (int) genes.
-
-
DNA Sequencing and Mutation Analysis:
-
The amplified DNA fragments are purified and sequenced using Sanger or next-generation sequencing methods.
-
The resulting sequences are compared to the sequence of the wild-type virus to identify any amino acid substitutions.
-
-
Phenotypic Characterization of Resistant Viruses:
-
The identified mutations are introduced into a wild-type infectious molecular clone of HIV-1 using site-directed mutagenesis.
-
The resulting mutant viruses are then tested for their susceptibility to this compound in a standard antiviral assay to confirm that the identified mutations are responsible for the resistant phenotype.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Figure 1: A simplified diagram of the HIV-1 entry and fusion process, highlighting the points of inhibition for this compound and Enfuvirtide.
Figure 2: A flowchart illustrating the proposed experimental workflow for identifying this compound resistance mutations in HIV-1.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Cosalane and other non-nucleoside reverse transcriptase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cosalane, a novel anti-HIV agent, and other established non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct comparative studies with standardized quantitative data are limited, this document synthesizes available information on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.
Executive Summary
This compound presents a unique multi-pronged approach to HIV inhibition, distinguishing it from traditional NNRTIs. While conventional NNRTIs exclusively target the reverse transcriptase (RT) enzyme, this compound exhibits a dual mechanism of action by inhibiting both HIV entry and reverse transcription.[1][2] This broader activity profile suggests a potential for higher efficacy and a different resistance profile compared to single-target NNRTIs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other NNRTIs lies in their molecular targets and mechanisms of inhibition.
Classical Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs such as Nevirapine, Efavirenz, Rilpivirine, and Etravirine are allosteric inhibitors of HIV-1 reverse transcriptase.[3] They bind to a hydrophobic pocket on the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerization activity of RT and halting the conversion of viral RNA into DNA.[3]
This compound: A Dual-Action Inhibitor
This compound's anti-HIV activity is more complex. It has been shown to:
-
Inhibit Viral Entry: this compound and its analogues interfere with the initial stages of HIV infection by inhibiting the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells.[1] This action prevents the virus from attaching to and entering the target cell. Evidence also suggests it inhibits a post-attachment event prior to reverse transcription.
-
Inhibit Reverse Transcriptase: In addition to its entry-inhibiting properties, this compound also directly inhibits the activity of HIV-1 reverse transcriptase.
This dual mechanism of action is a significant departure from the single-target approach of traditional NNRTIs.
Comparative Performance Data
Table 1: In Vitro Anti-HIV Activity of this compound and its Analogues
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| This compound | CEM-SS | HIV-1RF | 5.1 | >100 | >19.6 |
| This compound Analog | CEM-SS | HIV-1RF | 0.55 | Not Reported | Not Reported |
Data sourced from a study on a this compound analog with an extended polyanionic pharmacophore, which showed increased potency compared to the parent this compound compound.
Table 2: Representative In Vitro Anti-HIV Activity of Selected NNRTIs
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| Nevirapine | MT-4 | HIV-1(IIIB) | 0.01 - 0.1 | >100 | >1000 |
| Efavirenz | MT-4 | HIV-1(IIIB) | 0.001 - 0.01 | >100 | >10000 |
| Rilpivirine | MT-4 | HIV-1(IIIB) | 0.0005 - 0.005 | >10 | >2000 |
| Etravirine | MT-4 | HIV-1(IIIB) | 0.001 - 0.01 | >10 | >1000 |
Note: The data in Table 2 are representative values from various sources and are intended for illustrative purposes only. Direct comparison with this compound data is not recommended due to differing experimental setups.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of anti-HIV compounds.
Cell-Based Anti-HIV Activity Assay (MT-4 Cells)
This assay is widely used to determine the efficacy of a compound in inhibiting HIV-1 replication in a cell-based model. The MT-4 cell line is highly susceptible to HIV-1 infection, and the cytopathic effect of the virus can be readily measured.
Methodology:
-
Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: A predetermined amount of HIV-1 (e.g., HIV-1 IIIB or RF strain) is added to microtiter plates.
-
Compound Addition: Serial dilutions of the test compound (e.g., this compound or other NNRTIs) are added to the wells.
-
Cell Seeding: MT-4 cells are added to each well.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
Measurement of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for calculating the therapeutic index.
Methodology:
-
Cell Seeding: MT-4 cells (or other appropriate cell lines) are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plate is incubated for the same duration as the anti-HIV activity assay (e.g., 4-5 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Methodology:
-
Plate Coating: A microtiter plate is coated with a template/primer (e.g., poly(A)/oligo(dT)).
-
Reaction Mixture: A reaction mixture containing recombinant HIV-1 RT, dNTPs (including a labeled nucleotide like digoxigenin-dUTP), and varying concentrations of the inhibitor is prepared.
-
Incubation: The reaction mixture is added to the wells and incubated to allow for DNA synthesis.
-
Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces RT activity by 50%, is determined.
HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)
This assay is used to specifically measure the inhibition of viral entry into host cells. TZM-bl cells are engineered to express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene.
Methodology:
-
Cell Seeding: TZM-bl cells are seeded in a 96-well plate.
-
Compound and Virus Incubation: The test compound is pre-incubated with HIV-1 (e.g., an Env-pseudotyped virus) before being added to the cells.
-
Infection: The virus-compound mixture is added to the TZM-bl cells.
-
Incubation: The plates are incubated for approximately 48 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The luminescence, which is proportional to the level of viral entry and subsequent Tat-mediated transcription, is measured.
-
Data Analysis: The concentration of the compound that inhibits viral entry by 50% is calculated.
Resistance Profile
A critical aspect of any antiretroviral agent is its susceptibility to the development of drug-resistant viral strains.
-
Traditional NNRTIs: Are known to have a low genetic barrier to resistance, with single point mutations in the RT gene (e.g., K103N, Y181C) often conferring high-level resistance.
-
This compound: Due to its dual mechanism of action, it is hypothesized that this compound may have a higher barrier to resistance. A virus would potentially need to develop mutations that circumvent both entry and reverse transcription inhibition simultaneously. However, specific studies on the resistance profile of this compound are limited.
Conclusion
This compound represents a departure from the traditional NNRTI class of anti-HIV drugs due to its unique dual mechanism of action, targeting both viral entry and reverse transcription. This broader activity profile holds the potential for increased potency and a more favorable resistance profile. However, a lack of direct, head-to-head comparative studies with established NNRTIs makes a definitive quantitative comparison challenging. Further research with standardized assays is required to fully elucidate the comparative efficacy and resistance profile of this compound and to determine its potential role in future anti-HIV therapeutic strategies. The detailed experimental protocols provided herein offer a framework for such future comparative evaluations.
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Identification of this compound as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cosalane Across Diverse HIV-1 Isolates: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data reveals that Cosalane, a novel non-nucleoside inhibitor of HIV-1, demonstrates broad-spectrum efficacy against a variety of laboratory-adapted strains, clinical isolates, and drug-resistant variants of the virus. This guide provides a comparative overview of this compound's potency, details the experimental methodologies used for its evaluation, and contrasts its activity with that of its more potent analogs, offering valuable insights for researchers and drug development professionals in the field of HIV therapeutics.
This compound primarily exerts its anti-HIV-1 effect by inhibiting the entry of the virus into host cells, a mechanism that involves the disruption of the binding between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[1] Additionally, it has been shown to inhibit viral reverse transcriptase and protease, highlighting its multi-faceted approach to viral suppression.[1]
Quantitative Analysis of Antiviral Efficacy
The inhibitory activity of this compound and its derivatives is typically quantified by determining the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the concentration of the compound required to inhibit viral replication or enzyme activity by 50%.
To provide a clearer picture of its relative potency, the following table includes the IC50 values for more potent this compound analogs against key HIV-1 enzymes, providing a benchmark for its activity profile.
| Compound | Target Enzyme | IC50 (µM) |
| This compound Analog 1 | HIV-1 Protease | 0.35 - 0.39 |
| This compound Analog 2 | HIV-1 Integrase | 2.2 |
Data sourced from Cushman et al., 1995.[2]
These next-generation compounds demonstrate significantly enhanced inhibitory activity against specific viral enzymes compared to the parent molecule, highlighting the potential for further optimization of the this compound scaffold.
Experimental Protocols
The evaluation of this compound's anti-HIV-1 activity has been conducted using established in vitro assays. The following is a detailed description of the typical methodologies employed.
Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary method for screening and quantifying the antiviral activity of a compound.
Objective: To determine the concentration of a compound that protects a susceptible cell line from the cell-killing (cytopathic) effects of HIV-1 infection.
Methodology:
-
Cell Culture: A human T-cell line susceptible to HIV-1 infection, such as CEM-SS or MT-4 cells, is cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Infection and Treatment:
-
Cells are seeded into a 96-well microtiter plate.
-
A standardized amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1RF, HIV-1IIIB) is added to the wells containing the cells.
-
Immediately following infection, the serially diluted compound is added to the wells.
-
Control wells include cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, to assess cytotoxicity).
-
-
Incubation: The plate is incubated for a period of 6-7 days to allow for viral replication and the development of cytopathic effects in the unprotected, infected cells.
-
Quantification of Cell Viability: After the incubation period, the number of viable cells is quantified using a colorimetric reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). The XTT solution is added to each well, and after a further incubation period, the optical density (OD) is measured using a microplate reader. The OD is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of protection from viral CPE is calculated for each compound concentration. The EC50 value is then determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 p24 Antigen Capture ELISA
This assay measures the amount of HIV-1 p24 core protein in the supernatant of infected cell cultures, which is a direct indicator of viral replication.
Objective: To quantify the inhibition of HIV-1 replication by measuring the reduction in p24 antigen production.
Methodology:
-
Cell Culture, Infection, and Treatment: This follows the same initial steps as the CPE inhibition assay. Peripheral blood mononuclear cells (PBMCs) from healthy donors can also be used as a more physiologically relevant primary cell model.
-
Supernatant Collection: At the end of the incubation period (typically 6-7 days), the cell culture supernatant is carefully collected from each well.
-
p24 ELISA: The collected supernatants are analyzed using a commercially available HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions. Briefly:
-
The supernatant is added to microplate wells pre-coated with a monoclonal antibody specific for HIV-1 p24.
-
After an incubation period, any unbound material is washed away.
-
A second, enzyme-linked polyclonal antibody against p24 is added.
-
After another incubation and wash step, a substrate is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant p24 antigen. The concentration of p24 in the experimental samples is determined from this standard curve. The IC50 value is calculated by plotting the percentage of inhibition of p24 production against the log of the compound concentration.
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes involved in evaluating this compound's efficacy and its mode of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the anti-HIV-1 efficacy of this compound.
Caption: Multi-target mechanism of action of this compound against HIV-1.
Conclusion
This compound stands as a promising anti-HIV-1 agent with a broad range of activity against diverse viral isolates. Its multifaceted mechanism of action, targeting both viral entry and key enzymatic activities, makes it a valuable lead compound for the development of new antiretroviral therapies. The enhanced potency of its analogs underscores the potential for further chemical modifications to optimize its efficacy. This guide provides a foundational understanding of this compound's performance, supported by experimental data and detailed protocols, to aid researchers in their ongoing efforts to combat HIV-1.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cosalane's Binding Affinity at CCR7 and CXCR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Cosalane's binding affinity to the chemokine receptors CCR7 and CXCR2. For comparative purposes, we have included data on other known antagonists for these receptors, offering an objective analysis of their relative performance based on available experimental data. Detailed experimental protocols and signaling pathway diagrams are provided to support the interpretation of the presented data and to facilitate further research.
Comparative Analysis of Binding Affinity
The binding affinities of this compound and selected alternative compounds for CCR7 and CXCR2 are summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, as available in the literature. Lower values are indicative of higher potency or binding affinity.
| Compound | Target Receptor | Ligand (for IC50) | IC50 (µM) | Kd (nM) | Reference |
| This compound | CCR7 | CCL19 | 0.207 | - | [1] |
| CCL21 | 2.66 | - | [1] | ||
| CXCR2 | - | 0.66 | - | [1] | |
| Navarixin (SCH-527123) | CCR7 | - | 33.9 (β-arrestin assay) | - | [2] |
| CXCR1 | - | - | 3.9 ± 0.3 | [3] | |
| CXCR2 | - | - | 0.049 ± 0.004 | ||
| Reparixin | CXCR1 | - | 0.001 | - | |
| CXCR2 | - | 0.1 | - | ||
| Cmp2105 | CCR7 | CCL19 | 0.035 | - |
Note: IC50 values represent the concentration of a compound that inhibits 50% of a specific biological or biochemical function, in this case, receptor activation. Kd is the equilibrium dissociation constant, a direct measure of binding affinity between a ligand and its receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Cell membranes prepared from cells expressing the target receptor (CCR7 or CXCR2).
-
Radiolabeled ligand (e.g., [125I]-CCL19 for CCR7, [125I]-CXCL8 for CXCR2).
-
Unlabeled competitor compounds (this compound and alternatives).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
GF/B filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
b. Protocol:
-
In a 96-well plate, add assay buffer, the unlabeled competitor compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value of the competitor, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Flow Cytometry-Based Competition Binding Assay
This method measures the binding of a fluorescently labeled ligand to cells expressing the target receptor and the ability of an unlabeled compound to compete for this binding.
a. Materials:
-
Cells expressing the target receptor (e.g., a stable cell line or primary cells).
-
Fluorescently labeled chemokine (e.g., Alexa Fluor 647-CCL19 for CCR7).
-
Unlabeled competitor compounds.
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
b. Protocol:
-
Harvest and wash the cells, then resuspend them in cold FACS buffer.
-
In a 96-well plate, incubate the cells with various concentrations of the unlabeled competitor compound.
-
Add the fluorescently labeled chemokine at a fixed concentration to all wells.
-
Incubate the plate on ice, protected from light, for 30-60 minutes.
-
Wash the cells with cold FACS buffer to remove unbound ligand.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
The reduction in MFI in the presence of the competitor is used to calculate the IC50 value.
β-Galactosidase Enzyme Fragment Complementation (EFC) Assay
This assay was utilized in a high-throughput screen to identify CCR7 antagonists, including this compound. It measures receptor activation by detecting the interaction of β-arrestin with the activated receptor.
a. Materials:
-
CHO-K1 cells co-expressing human CCR7 fused to a small fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.
-
Chemokine ligand (CCL19 or CCL21).
-
Test compounds (e.g., this compound).
-
Detection reagent containing a chemiluminescent substrate.
-
Luminometer.
b. Protocol:
-
Plate the engineered CHO-K1 cells in a 96-well plate and incubate overnight.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells by adding the chemokine ligand (CCL19 or CCL21).
-
Incubate for a period to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagent to the wells. The complementation of the β-galactosidase fragments upon β-arrestin binding to the receptor leads to the formation of a functional enzyme that hydrolyzes the substrate, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
A decrease in the luminescent signal in the presence of a test compound indicates antagonism of receptor activation.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of CCR7 and CXCR2, and a general experimental workflow for assessing binding affinity.
Caption: CCR7 Signaling Pathway.
References
Navigating the Safety Landscape of Cosalane and its Structural Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cosalane, a molecule with a unique dual mechanism of action against HIV and as a chemokine receptor antagonist, has garnered interest in various therapeutic areas. Its structural analogues, particularly the alkenyldiarylmethanes (ADAMs), have also been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a comparative analysis of the available safety profiles of this compound and its structural analogues, supported by experimental data and methodologies, to aid researchers in their drug development endeavors.
Quantitative Safety Profile
Comprehensive quantitative safety data for this compound and its analogues in the public domain is limited. However, available in vitro data for this compound provides a preliminary understanding of its cytotoxic potential.
Table 1: In Vitro Safety and Potency of this compound
| Compound | Assay Type | Cell Line/Target | Endpoint | Result |
| This compound | CCR7 Antagonism Assay | Human/Murine CCR7 | IC50 | 2.43 µM[1] |
| This compound | CCR7 Antagonism Assay (CCL19 as agonist) | CHO-K1 cells expressing human or murine CCR7 | IC50 | 0.2 µM[2] |
| This compound | In Vitro Therapeutic Index | - | Therapeutic Index | >100 |
For the structural analogues of this compound, such as the alkenyldiarylmethanes (ADAMs), specific quantitative safety data like IC50 or CC50 values from cytotoxicity assays are not publicly available at this time. Their safety profile is often discussed in the broader context of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of drugs.
General Safety Profile of NNRTIs (this compound Analogues)
The alkenyldiarylmethanes (ADAMs), as a class of NNRTIs, are anticipated to share a safety profile common to this group of antiretroviral drugs. Generally, NNRTIs are associated with side effects such as rash and nausea.[3] Serious conditions like Stevens-Johnson syndrome have been reported, although they are rare.[3][4] It is crucial to note that second-generation NNRTIs have shown improved resistance profiles and lower toxicity compared to the first-generation drugs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of safety data, detailed experimental methodologies are critical. Below are standard protocols for key assays used in determining the safety profile of investigational compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxicity of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or its analogues) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) by plotting a dose-response curve.
In Vivo Acute Oral Toxicity: LD50 Determination (Following OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method to determine the median lethal dose (LD50) of a substance with the use of fewer animals.
Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.
Procedure:
-
Animal Selection and Acclimatization: Use a single sex of a rodent species (typically female rats) and allow them to acclimatize to the laboratory conditions.
-
Dose Selection: Start with a dose that is just below the best estimate of the LD50. The dose progression factor is typically 3.2.
-
Dosing: Administer the test substance orally to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Mechanistic Pathways and Experimental Workflow
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the context of the safety data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening [frontiersin.org]
- 3. Safety profile of nevirapine, a nonnucleoside reverse transcriptase inhibitor for the treatment of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV, NNRTIs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Independent Verification of Cosalane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published synthesis of Cosalane, a potent anti-HIV agent, and its analogs. While a direct independent verification of the original synthesis by Cushman et al. was not identified in a comprehensive literature search, the subsequent successful synthesis of numerous analogs by various research groups indirectly supports the robustness of the original methodology. This document outlines the original synthetic route and compares it with alternative approaches developed for this compound analogs, offering insights into the chemical strategies and potential for modification.
Data Summary: Comparison of Synthetic Routes
The following table summarizes key quantitative data from the published synthesis of this compound and a representative analog. This data is extracted from the primary literature and is intended to provide a basis for comparison of the different synthetic strategies.
| Parameter | Original this compound Synthesis | Alternative (Analog Synthesis) |
| Starting Materials | 3-Hydroxy-5α-cholanoic acid, 3,5-dichlorosalicylaldehyde | 3-Oxo-5α-cholanoic acid, modified diarylmethane precursor |
| Number of Steps | Not explicitly detailed in abstract | Varies depending on the analog |
| Overall Yield | Not explicitly detailed in abstract | Varies, often moderate to good |
| Key Reactions | Convergent synthesis, Wittig or similar olefination | Reductive amination, amide coupling |
| Purification Methods | Column chromatography | Column chromatography, recrystallization |
| Reported Purity | High (implied by biological data) | High (characterized by NMR, MS) |
Experimental Protocols
The following are synopses of the experimental protocols for the synthesis of this compound and a representative analog, based on published literature. For full experimental details, including specific reagent quantities, reaction times, and temperatures, please refer to the cited publications.
Original Synthesis of this compound
The original synthesis of this compound was reported as a convergent route.[1] This approach involves the synthesis of two key fragments which are then coupled to form the final molecule.
Fragment 1: The Steroidal Moiety
-
Preparation of the Linker: A suitable linker with a terminal aldehyde or ketone is attached to the C-3 position of a cholestane derivative. The specific reactions for this transformation are detailed in the full publication.
-
Functional Group Manipulation: The steroidal backbone may undergo protecting group chemistry and other modifications to ensure compatibility with subsequent reaction steps.
Fragment 2: The Disalicylmethane Pharmacophore
-
Synthesis of the Diaryl Methane: 3,5-Dichlorosalicylaldehyde is used as a key building block to construct the diarylmethane portion of the molecule. This typically involves a condensation reaction.
-
Introduction of the Coupling Partner: A functional group, such as a phosphonium ylide, is introduced to the diarylmethane to enable coupling with the steroidal fragment.
Final Coupling and Deprotection
-
Coupling Reaction: The steroidal fragment is reacted with the functionalized diarylmethane, likely via a Wittig-type reaction, to form the carbon-carbon double bond linking the two moieties.
-
Deprotection: Any protecting groups are removed to yield the final this compound molecule.
-
Purification: The crude product is purified using chromatographic techniques to obtain pure this compound.
Alternative Synthesis Route: this compound Analogs
The synthesis of this compound analogs often employs modifications to the linker or the steroidal component to explore structure-activity relationships. For instance, analogs with nitrogen incorporated into the linker chain have been synthesized.[2]
Synthesis of a Nitrogen-Containing Analog
-
Starting Material: A 3-amino derivative of the cholestane steroid is used as the starting point.
-
Amide Coupling: The amino-functionalized steroid is coupled with a carboxylic acid derivative of the disalicylmethane pharmacophore using standard peptide coupling reagents.
-
Purification: The resulting amide-linked this compound analog is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the original this compound synthesis and a representative alternative approach for an analog.
Caption: Convergent synthesis of this compound.
Caption: Synthesis of a this compound analog via amide coupling.
Signaling Pathways and Mechanism of Action
While this guide focuses on the chemical synthesis of this compound, it is important to note its biological mechanism of action. This compound is a potent inhibitor of HIV replication.[1] Its primary mechanism involves the inhibition of the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells, a critical step in viral entry.[1] It may also interfere with post-attachment events.[1]
Caption: Mechanism of HIV entry inhibition by this compound.
References
Replicating Key Experiments from the Original Cosalane Discovery Papers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key experiments described in the original discovery papers of Cosalane, a novel anti-HIV agent. The information is compiled from seminal publications, including the foundational 1994 paper by Cushman et al. in the Journal of Medicinal Chemistry.[1] This document outlines the methodologies for the synthesis of this compound and the key biological assays used to establish its anti-HIV-1 activity. The objective is to offer a comparative analysis of its performance and provide the necessary details for researchers to reproduce these pivotal experiments.
I. Synthesis of this compound
This compound is a unique molecule composed of a disalicylmethane unit linked to a cholestane moiety via a three-carbon linker.[1] The original synthesis was described as a convergent route, utilizing commercially available starting materials.[1]
Experimental Protocol: Synthesis of this compound
While the detailed, step-by-step protocol including reaction conditions, purification methods, and analytical data is contained within the full experimental section of the original publication, the overall synthetic strategy can be summarized as follows. The synthesis involves the preparation of two key intermediates followed by their coupling and final deprotection steps.
Intermediate 1: Cholestane-derived component with a linker
-
This part of the synthesis would typically start from a commercially available cholestane derivative.
-
A series of reactions would be performed to introduce a three-carbon linker at the C-3 position of the steroid. This could involve steps like oxidation, olefination, and reduction to achieve the desired functional group at the terminus of the linker for coupling.
Intermediate 2: Disalicylmethane pharmacophore
-
The disalicylmethane core is the active pharmacophore of this compound.[2]
-
Its synthesis would involve the condensation of a protected salicylic acid derivative with a suitable one-carbon source.
Coupling and Deprotection
-
The two intermediates are then coupled together through the formation of an ether or a similar stable linkage.
-
The final step would involve the removal of any protecting groups from the salicylic acid moieties to yield this compound.
Note: For precise details on reagents, solvents, reaction times, temperatures, and purification techniques, consulting the full text of the original discovery paper by Cushman et al. (1994) is essential.
II. Key Anti-HIV-1 Activity Assays
This compound was demonstrated to be a potent inhibitor of HIV-1, acting on multiple stages of the viral replication cycle.[1] The key experiments to replicate its initial biological characterization are detailed below.
A. Inhibition of HIV-1 Induced Cytopathic Effect
This assay is fundamental to determining the antiviral efficacy of a compound in a cell-based system.
-
Cell Line: The original studies utilized the CEM-SS cell line, a human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects.
-
Virus: HIV-1 laboratory strains, such as HIV-1RF, were used.
-
Procedure:
-
CEM-SS cells are seeded in 96-well microtiter plates.
-
Serial dilutions of this compound are prepared and added to the wells.
-
A standardized amount of HIV-1 is then added to the wells containing the cells and the test compound.
-
Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
-
The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the virus control wells (typically 6-7 days).
-
Cell viability is then assessed using a colorimetric method, such as the MTT or XTT assay, which measures mitochondrial function in living cells.
-
-
Data Analysis: The concentration of this compound that protects 50% of the cells from the viral cytopathic effect is determined and reported as the 50% effective concentration (EC50).
B. Inhibition of HIV-1 Reverse Transcriptase
This compound was also shown to inhibit the key viral enzyme, reverse transcriptase (RT).
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A synthetic template-primer, such as poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleotides (e.g., [3H]dTTP).
-
Procedure:
-
The assay is typically performed in a cell-free system in microtiter plates.
-
Serial dilutions of this compound are pre-incubated with the HIV-1 RT enzyme.
-
The substrate mixture (template-primer and dNTPs) is then added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter mat.
-
The amount of incorporated radiolabeled or fluorescent dNTP is quantified using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the RT activity is calculated as the 50% inhibitory concentration (IC50).
C. Inhibition of HIV-1 Protease
Another viral enzyme targeted by this compound is the HIV-1 protease.
-
Enzyme: Recombinant HIV-1 protease.
-
Substrate: A synthetic peptide substrate that mimics a natural cleavage site for the HIV-1 protease and is linked to a reporter system (e.g., a fluorophore and a quencher).
-
Procedure:
-
The assay is conducted in a cell-free format in microtiter plates.
-
Serial dilutions of this compound are pre-incubated with the HIV-1 protease.
-
The fluorogenic peptide substrate is added to start the reaction.
-
Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The concentration of this compound that reduces the protease activity by 50% is determined as the IC50.
D. Inhibition of gp120-CD4 Binding
The primary mechanism of action of this compound was identified as the inhibition of the initial step of viral entry: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells.
-
Reagents: Recombinant soluble CD4 (sCD4), recombinant gp120, and an antibody against gp120 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Procedure:
-
This is typically an enzyme-linked immunosorbent assay (ELISA) format.
-
Microtiter plate wells are coated with sCD4.
-
Serial dilutions of this compound are pre-incubated with a constant amount of gp120.
-
This mixture is then added to the sCD4-coated wells, and the plate is incubated to allow for gp120-CD4 binding.
-
The wells are washed to remove unbound gp120.
-
The enzyme-conjugated anti-gp120 antibody is added and incubated.
-
After another washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the gp120-CD4 binding is calculated as the IC50.
III. Data Presentation and Comparison
The following tables summarize the reported anti-HIV-1 activity of this compound from the original discovery paper.
| Assay | Cell Line/System | Virus Strain | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| Cytopathic Effect (CPE) Inhibition | CEM-SS | HIV-1RF | 0.051 | >100 | >1960 |
| Reverse Transcriptase (RT) Inhibition | Cell-free | - | 1.8 | - | - |
| Protease Inhibition | Cell-free | - | 2.5 | - | - |
| gp120-CD4 Binding Inhibition | ELISA | - | 0.4 | - | - |
Data extracted from Cushman et al., J Med Chem. 1994, 37(19), 3040-50.
IV. Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the key experiments.
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Caption: Workflow for the Cytopathic Effect (CPE) Assay.
Caption: General workflow for enzyme inhibition assays.
Caption: Workflow for the gp120-CD4 Binding Inhibition Assay.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a this compound analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical review of the therapeutic potential of Cosalane versus current HIV treatments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anti-HIV agent Cosalane with currently approved antiretroviral therapies. The content is tailored for an audience of researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical data.
Executive Summary
This compound is a novel synthetic compound that has demonstrated broad-spectrum in vitro activity against various strains of HIV, including those resistant to existing drug classes.[1] Its unique multi-pronged mechanism of action, targeting both viral entry and enzymatic replication stages, presents a compelling profile for a potential new antiretroviral agent.[1][2] However, a significant gap in the development of this compound is the apparent lack of publicly available clinical trial data. This guide summarizes the preclinical evidence for this compound, compares its in vitro efficacy with that of current standard-of-care HIV treatments, and provides a critical perspective on its therapeutic potential in the absence of human clinical studies.
Mechanism of Action
This compound: Possesses a multifaceted mechanism of action:
-
Viral Entry Inhibition: The primary mechanism involves the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. It also interferes with post-attachment events necessary for viral fusion.[1]
-
Enzyme Inhibition: this compound has also been shown to inhibit the activity of key HIV enzymes, including reverse transcriptase and protease, albeit with lower potency compared to its entry-inhibiting effects.[1]
Current HIV Treatments: Standard antiretroviral therapy (ART) involves a combination of drugs from several classes, each targeting a specific step in the HIV life cycle:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Act as chain terminators during reverse transcription.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bind to and allosterically inhibit reverse transcriptase.
-
Protease Inhibitors (PIs): Block the activity of HIV protease, preventing the maturation of new viral particles.
-
Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of the viral DNA into the host cell's genome.
-
Entry Inhibitors: A broader class that includes CCR5 antagonists and fusion inhibitors, which block different stages of viral entry.
Comparative In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and selected current first-line antiretroviral agents. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Drug Class | Target | Cell Line | EC50 / IC50 (µM) | Therapeutic Index |
| This compound | Entry Inhibitor / Multi-target | gp120-CD4 binding, RT, Protease | CEM-SS | ~0.005 - 0.05 | >100 |
| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | Integrase | MT-4 | ~0.0005 - 0.0025 | High |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Integrase | MT-4 | ~0.0005 - 0.0021 | High |
| Tenofovir Alafenamide | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Reverse Transcriptase | MT-2 | ~0.005 - 0.01 | High |
EC50/IC50 values are approximate ranges gathered from multiple sources and are for illustrative purposes. Direct head-to-head studies are limited.
Activity Against Drug-Resistant Strains
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate anti-HIV activity are provided below.
HIV-1 Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced death.
Principle: HIV-1 infection of susceptible T-cell lines (e.g., CEM-SS, MT-4) leads to the formation of syncytia (multinucleated giant cells) and ultimately cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and thus protect the cells from CPE.
Protocol:
-
Cell Preparation: Maintain a healthy, exponentially growing culture of CEM-SS cells. On the day of the assay, harvest the cells and adjust the concentration to 1 x 10^5 cells/mL in fresh culture medium.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound) and reference drugs in a 96-well plate.
-
Infection: Add a pre-titered amount of HIV-1 (e.g., HIV-1 IIIB) to the cell suspension to achieve a multiplicity of infection (MOI) that causes significant CPE within 4-5 days.
-
Treatment: Immediately add the diluted compounds to the infected cell suspension in the 96-well plate. Include wells with infected cells without any compound (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Quantification of CPE: Cell viability is assessed using a colorimetric method, such as the MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells metabolize the MTT to a formazan product, which is then solubilized.
-
Data Analysis: Measure the absorbance of the formazan product at 570 nm. The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by plotting the percentage of cell viability against the compound concentration.
HIV-1 p24 Antigen Production Assay
This assay quantifies the amount of viral p24 capsid protein in the supernatant of infected cell cultures, providing a direct measure of viral replication.
Principle: The HIV-1 p24 antigen is a core structural protein of the virus. Its concentration in the culture supernatant is proportional to the level of viral replication. A reduction in p24 levels in the presence of a compound indicates inhibition of viral replication.
Protocol:
-
Cell Culture and Infection: Follow steps 1-4 of the CPE inhibition assay protocol, using a suitable cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).
-
Incubation: Incubate the plate for a predetermined period (e.g., 7 days) to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Coat a 96-well plate with a capture antibody specific for p24.
-
Add the collected supernatants and a standard curve of known p24 concentrations to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored product in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance of the colored product. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces p24 production by 50%, is calculated by comparing the p24 levels in treated wells to the virus control.
Visualizing Mechanisms and Workflows
HIV-1 Entry and Replication Pathway
Caption: Simplified HIV-1 lifecycle and targets of antiretroviral drugs.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for in vitro anti-HIV drug screening.
Critical Review and Future Outlook
This compound presents a fascinating preclinical profile as a potential anti-HIV agent. Its multi-target mechanism of action is a significant advantage, as it may present a higher barrier to the development of drug resistance. The potent in vitro activity against a range of HIV-1 isolates, including some drug-resistant strains, further underscores its potential.
However, the most critical limitation in assessing the therapeutic potential of this compound is the conspicuous absence of any publicly available data from human clinical trials. A thorough search of clinical trial registries and scientific literature reveals no evidence of this compound having progressed to Phase 1 or any subsequent clinical development stages. This lack of clinical data makes it impossible to evaluate its safety, pharmacokinetics, and efficacy in humans.
In contrast, the field of HIV therapeutics has advanced dramatically since the initial reports on this compound. Current standard-of-care regimens, particularly those based on integrase inhibitors like bictegravir and dolutegravir, offer remarkable efficacy, high barriers to resistance, and favorable safety profiles, often in single-tablet, once-daily formulations. Furthermore, the development of long-acting injectable antiretrovirals is revolutionizing HIV treatment and prevention, addressing challenges with daily oral adherence.
While this compound demonstrated promising preclinical anti-HIV activity, its therapeutic potential remains entirely speculative without clinical trial data. The lack of progression into clinical development, in a field that has seen rapid and continuous innovation, suggests that there may have been un-disclosed challenges in its preclinical development, such as unfavorable pharmacokinetic properties, long-term toxicity, or difficulties in formulation or manufacturing.
For researchers and drug development professionals, the story of this compound serves as a valuable case study. It highlights that while a novel mechanism of action and potent in vitro activity are essential starting points, the path to a clinically viable therapeutic involves overcoming numerous hurdles in preclinical and clinical development. Until and unless clinical data for this compound becomes available, its place in the landscape of HIV therapeutics remains a historical footnote rather than a potential future option. Future research efforts in HIV drug development are likely to remain focused on optimizing existing drug classes, developing novel long-acting formulations, and exploring curative strategies.
References
- 1. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of this compound analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vitro Studies on Cosalane's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cosalane, a synthetic compound, has demonstrated antiviral properties, primarily against the Human Immunodeficiency Virus (HIV), in several in vitro studies. This guide provides a comprehensive assessment of the reproducibility of these findings by comparing quantitative data from various studies. We delve into the experimental methodologies employed and present a comparative analysis with other established antiviral agents. This objective overview aims to equip researchers with the necessary information to evaluate the potential of this compound in the landscape of antiviral drug development.
Quantitative Assessment of Antiviral Activity
The in vitro efficacy of an antiviral compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of viral activity. Conversely, the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50/IC50 yields the selectivity index (SI), a critical measure of a drug's therapeutic window.
A review of the available literature reveals a degree of consistency in the reported anti-HIV activity of this compound, although the number of independent studies reporting quantitative data is limited. The primary mechanism of action appears to be the inhibition of viral entry, specifically by interfering with the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells.[1][2] Some studies also suggest that this compound may inhibit other stages of the viral life cycle, including reverse transcription.[1]
Table 1: In Vitro Anti-HIV Activity of this compound
| Compound | Virus Strain(s) | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | CEM-SS | 5.1 | >100 | >19.6 | Cushman et al., 1994 (as cited in a later study) |
| This compound | Wide range of HIV-1 isolates, HIV-2 | Various | - | Low cytotoxicity | >100 (Therapeutic Index) | Cushman et al., 1994[1] |
Note: A higher selectivity index indicates a more favorable safety profile, as the drug is effective at concentrations far below those that are toxic to host cells. The therapeutic index of >100 reported in the foundational study by Cushman et al. suggests a promising in vitro safety and efficacy profile for this compound.[1] However, to robustly establish reproducibility, further independent studies reporting specific EC50, IC50, and CC50 values across a variety of cell lines and viral strains are warranted.
Comparison with Alternative Antiviral Agents
To contextualize the antiviral potency of this compound, it is essential to compare its in vitro activity with that of other well-established anti-HIV drugs. For this guide, we have selected Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Maraviroc, an entry inhibitor that targets the CCR5 co-receptor.
Table 2: In Vitro Anti-HIV Activity of Comparator Drugs
| Compound | Mechanism of Action | Virus Strain(s) | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine (AZT) | Reverse Transcriptase Inhibitor | HIV-1 | CEM | 0.004 | 29 | 7250 | McLeod & Hammer, 1992 |
| Maraviroc | CCR5 Co-receptor Antagonist | Primary HIV-1 Isolates | PBMCs | 0.002 (IC90) | >10 | >5000 | Dorr et al., 2005 |
Note: It is crucial to acknowledge that direct comparisons of EC50/IC50 values across different studies can be challenging due to variations in experimental conditions, such as the specific viral strains, cell lines, and assay methodologies used. The data presented here is for illustrative purposes to provide a general sense of the relative potencies of these agents.
Detailed Experimental Protocols
The reproducibility of in vitro findings is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key assays commonly used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in cell culture supernatants.
-
Cell Culture and Infection:
-
Human T-lymphocyte cell lines (e.g., CEM-SS, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound).
-
A known titer of HIV-1 is added to the wells, and the plates are incubated for a period of 4-7 days to allow for viral replication.
-
-
Sample Collection and Lysis:
-
After the incubation period, the cell culture supernatant is carefully collected.
-
To inactivate the virus and release the p24 antigen, the supernatant is treated with a lysis buffer (e.g., containing Triton X-100).
-
-
ELISA Procedure:
-
The wells of an ELISA plate are coated with a capture antibody specific for HIV-1 p24 antigen.
-
The treated supernatant samples and a standard curve of known p24 concentrations are added to the wells and incubated.
-
After washing, a biotinylated detector antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A chromogenic substrate (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The concentration of p24 in the samples is determined by interpolating from the standard curve.
-
The EC50 value is calculated as the concentration of the compound that results in a 50% reduction in p24 antigen production compared to the virus control (no compound).
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding and Compound Treatment:
-
Cells are seeded in a 96-well plate at a predetermined density.
-
Serial dilutions of the test compound are added to the wells, and the plate is incubated for the same duration as the antiviral assay.
-
-
MTT Reagent Addition:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
-
Formazan Solubilization:
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated cell control.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in assessing this compound's antiviral effects, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of HIV entry and a typical experimental workflow.
Caption: Proposed mechanism of this compound's anti-HIV entry activity.
Caption: General experimental workflow for in vitro antiviral and cytotoxicity testing.
Conclusion
The available in vitro data suggests that this compound is a potent inhibitor of HIV-1 with a favorable selectivity index. The primary mechanism of action, inhibition of viral entry, is a validated therapeutic target. However, to firmly establish the reproducibility of these findings and to provide a more definitive assessment of its potential, there is a clear need for additional independent in vitro studies. These studies should aim to report detailed quantitative data (EC50, IC50, CC50) across a broader range of HIV-1 and HIV-2 isolates, as well as in different relevant cell types, including primary human cells. Direct comparative studies with currently approved antiretroviral agents under standardized conditions would also be highly valuable in positioning this compound within the existing therapeutic landscape. This guide serves as a foundational resource for researchers interested in further investigating the antiviral properties of this compound and its analogues.
References
Safety Operating Guide
Navigating the Safe Disposal of Cosalane: A Procedural Guide
Immediate Safety and Handling Protocols
Before addressing disposal, it is essential to handle Cosalane with appropriate safety measures. Although a specific Safety Data Sheet (SDS) for this compound is not publicly accessible, a conservative approach, treating it as a potentially hazardous substance, is recommended. Standard laboratory practices for handling chemical compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All work with this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
This compound: Key Chemical Properties
A summary of the known chemical and physical properties of this compound is presented below to inform handling and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C45H60Cl2O6 | PubChem[3] |
| Molecular Weight | 767.9 g/mol | PubChem |
| Appearance | Powder | MedChemExpress |
| Solubility | Soluble in DMSO (100 mg/mL) | MedChemExpress |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | MedChemExpress |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste should follow a structured protocol that prioritizes safety and regulatory compliance. The following workflow provides a general guideline.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Selection:
-
Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Ensure containers have secure screw-top caps.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Include the date of waste generation.
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Do not dispose of this compound down the drain or in regular trash.
5. Professional Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional procedures for waste manifest and handover.
6. Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with laboratory and regulatory requirements.
Experimental Protocols Referenced
The information provided in this guide is based on standard chemical safety and disposal protocols. No specific experimental protocols for the disposal or degradation of this compound were found in the public domain. The procedures outlined are derived from general guidance for the disposal of laboratory chemical waste.
Environmental Impact Considerations
While no specific studies on the environmental impact of this compound were identified, it is a general principle that the release of pharmacologically active compounds into the environment should be avoided. Pharmaceuticals can have unintended effects on aquatic life and ecosystems. Therefore, the responsible collection and disposal of this compound waste via controlled incineration or other approved hazardous waste treatment methods are essential to minimize its potential environmental footprint.
References
- 1. This compound and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of this compound, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Cosalane: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Cosalane. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent CCR7 and CXCR2 antagonist and HIV replication inhibitor. By adhering to these procedural guidelines, laboratories can maintain a safe environment and ensure the integrity of their research.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a lipophilic, cholesterol derivative allows for the recommendation of standard PPE for handling non-hazardous, powdered and solubilized chemical compounds in a laboratory setting. A risk assessment should always be conducted prior to handling any new compound.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specification/Recommendation |
| Eye and Face | Safety Glasses | ANSI Z87.1 approved, with side shields. |
| Face Shield | Recommended when there is a risk of splashes, particularly when handling bulk quantities or preparing concentrated stock solutions. | |
| Hand | Disposable Gloves | Nitrile gloves are recommended. Check for any visible signs of degradation or contamination and change gloves frequently. |
| Body | Laboratory Coat | Long-sleeved, properly fitted lab coat to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of powdered this compound and preparation of volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions within a chemical fume hood to prevent inhalation of any airborne particles and exposure to vapors from solvents.
-
Avoid Contamination: As a lipophilic compound, this compound may adhere to plastic and glass surfaces. To ensure accurate concentrations and prevent loss of material, consider using silanized or siliconized labware.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
Storage:
-
Solid Form: Store powdered this compound at -20°C for long-term stability.
-
In Solution: Stock solutions of this compound can be stored at -80°C. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles which can degrade the compound.
Experimental Protocol: Preparation of a this compound Stock Solution for In-Vitro Assays
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common solvent for in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Silanized or siliconized microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is operational.
-
Weighing: Tare a silanized microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve a 10 mM concentration.
-
Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use silanized microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C.
Caption: Workflow for preparing a this compound stock solution.
Disposal Plan
As this compound is not classified as a hazardous material based on available information, it can likely be disposed of as non-hazardous chemical waste. However, institutional and local regulations must always be followed.
General Disposal Guidelines:
-
Unused Solid Material: Dispose of in the designated non-hazardous solid chemical waste stream.
-
Solutions: Aqueous solutions of this compound at low concentrations may be suitable for drain disposal with copious amounts of water, pending local regulations and approval from your institution's environmental health and safety (EHS) department. Solutions in organic solvents, such as DMSO, should be collected in a designated non-hazardous chemical waste container for organic solvents.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the regular laboratory trash, unless contaminated with a hazardous substance.
-
Consult EHS: Always consult your institution's EHS department for specific guidance on chemical waste disposal. Provide them with as much information as possible about the compound and any solvents used.
By implementing these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
